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JH-VIII-49

Cat. No.: B1192954
M. Wt: 428.7 g/mol
InChI Key: IWZSHWBGHQBIML-ZGGLMWTQSA-N
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Description

JH-VIII-49 is a potent and selective CDK8 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40N2 B1192954 JH-VIII-49

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H40N2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C30H40N2/c1-29-14-11-24(32(3)4)18-23(29)7-8-25-27-10-9-26(30(27,2)15-12-28(25)29)21-6-5-20-13-16-31-19-22(20)17-21/h5-7,13,16-17,19,24-28H,8-12,14-15,18H2,1-4H3/t24-,25-,26+,27-,28?,29-,30+/m0/s1

InChI Key

IWZSHWBGHQBIML-ZGGLMWTQSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CC=C6[C@@]3(CC[C@@H](C6)N(C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2C4=CC5=C(C=C4)C=CN=C5)CC=C6C3(CCC(C6)N(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JH-VIII-49;  JH-VIII49;  JH-VIII 49;  JHVIII-49;  JHVIII49;  JHVIII 49; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of JH-VIII-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action for the compound JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The information is compiled from preclinical research and is intended to provide a comprehensive understanding for scientific and drug development applications.

Core Mechanism of Action

This compound is a synthetic small molecule, developed as a simplified analog of Cortistatin A, that functions as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] Its primary mechanism of action is the direct inhibition of the kinase activity of CDK8 and its close homolog, CDK19.[1] By binding to these kinases, this compound prevents the phosphorylation of their downstream substrates. One of the well-characterized substrates of CDK8 is STAT1 (Signal Transducer and Activator of Transcription 1). In a cellular context, this compound has been shown to induce a dose-dependent inhibition of the phosphorylation of STAT1 at the serine 727 residue (S727-STAT1) in HepG2 cells.[1]

The development of this compound also led to the creation of a bivalent small molecule degrader, JH-XI-10-02. This derivative utilizes the this compound scaffold linked to a ligand for the E3 ligase Cereblon (CRBN). This "PROTAC" (Proteolysis Targeting Chimera) approach recruits the CRL4Cereblon E3 ligase complex to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This offers an alternative therapeutic strategy of targeted protein degradation in addition to direct enzymatic inhibition.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound.

Target Assay Type Metric Value Reference
CDK8Kinase Inhibition->90% inhibition at 10 µM[1]
CDK19Kinase InhibitionIC508 nM[1]
NEK1Kinase InhibitionIC50> 10,000 nM[1]
PIKFYVEKinase Inhibition->90% inhibition at 10 µM[1]

Signaling Pathway and Molecular Interactions

The signaling pathway affected by this compound and the mechanism of the related degrader JH-XI-10-02 are depicted below.

JH_VIII_49_Pathway cluster_inhibition This compound: Kinase Inhibition cluster_degradation JH-XI-10-02: Targeted Degradation This compound This compound CDK8 CDK8 This compound->CDK8 pSTAT1 p-STAT1 (S727) CDK8->pSTAT1 phosphorylates STAT1 STAT1 STAT1->CDK8 JH_XI_10_02 JH-XI-10-02 (Degrader) CDK8_d CDK8 JH_XI_10_02->CDK8_d binds CRBN CRL4-Cereblon (E3 Ligase) JH_XI_10_02->CRBN recruits Ub Ubiquitin Proteasome Proteasome CDK8_d->Proteasome targeted for degradation CRBN->CDK8_d ubiquitinates Degraded_CDK8 Degraded CDK8 Proteasome->Degraded_CDK8 KinomeScan_Workflow Compound This compound (10 µM) BindingAssay KinomeScan Binding Assay Compound->BindingAssay KinasePanel Kinase Panel (468 kinases) KinasePanel->BindingAssay DataAnalysis Data Analysis (% Inhibition) BindingAssay->DataAnalysis Results High-Affinity Hits (>90% Inhibition) DataAnalysis->Results Cellular_Assay_Workflow Start HepG2 Cells Treatment Treat with varying concentrations of this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Detection Measure p-STAT1 (S727) and total STAT1 levels Lysis->Detection Analysis Analyze dose-dependent inhibition of phosphorylation Detection->Analysis End Determine Cellular Potency Analysis->End

References

JH-VIII-49: A Potent and Selective CDK8 Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Function, Mechanism of Action, and Experimental Evaluation of JH-VIII-49

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically derived steroidal compound that has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2] Developed as a simplified analog of the natural product cortistatin A, this compound offers a more accessible chemical scaffold for large-scale synthesis while retaining significant biological activity against its target.[2] Its primary function is the inhibition of the kinase activity of CDK8, a key component of the Mediator complex that plays a critical role in the regulation of gene transcription. Dysregulation of CDK8 activity has been implicated in various oncogenic signaling pathways, positioning this compound as a valuable tool for cancer research and a potential starting point for the development of novel therapeutics.[2][3] This document provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways.

Core Function and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK8.[4][5] CDK8, in conjunction with its regulatory partner Cyclin C, forms the CDK module of the larger Mediator complex.[6][7][8] The Mediator complex acts as a transcriptional co-regulator, bridging enhancer-bound transcription factors with the core RNA polymerase II (Pol II) machinery at the promoter of target genes.[6][8] The CDK8 module can reversibly associate with the Mediator complex, and through the kinase activity of CDK8, it can phosphorylate various substrates, including transcription factors and components of the Pol II complex.[6][8] This phosphorylation can have both positive and negative effects on transcription, depending on the cellular context and the specific gene.

This compound exerts its effect by binding to the ATP-binding pocket of CDK8, thereby preventing the phosphorylation of its downstream substrates.[4][5] One of the well-characterized downstream effects of CDK8 inhibition is the modulation of the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[2] CDK8 can directly phosphorylate STAT1 at serine 727 (S727), a modification that is important for its transcriptional activity.[2] By inhibiting CDK8, this compound leads to a dose-dependent decrease in the phosphorylation of STAT1 at S727, thereby modulating the expression of STAT1-regulated genes, many of which are involved in inflammation and immune responses.[2]

The high selectivity of this compound for CDK8 and its close paralog CDK19, with minimal off-target effects on other kinases, makes it a precise tool for dissecting the specific roles of the CDK8 module in various biological processes.[2]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Target Assay Type IC50 (nM) Reference
CDK8Biochemical Kinase Assay16[1]
CDK19Biochemical Kinase Assay8[2]
NEK1Biochemical Kinase Assay>10,000[2]

Table 1: Biochemical Inhibitory Potency of this compound against CDK8 and other kinases.

Cell Line Assay Type Endpoint Measured Observation Reference
HepG2Cellular AssayPhosphorylation of STAT1 (S727)Dose-dependent inhibition[2]

Table 2: Cellular Activity of this compound.

A KinomeScan binding analysis performed at a concentration of 10 µM against a panel of 468 kinases demonstrated the exceptional selectivity of this compound. The results showed greater than 90% inhibition for only CDK8, CDK19, NEK1, and PIKFYVE. Subsequent dose-response analysis confirmed potent inhibition of CDK19 (IC50 = 8 nM) but no significant inhibition of NEK1 (IC50 > 10,000 nM).[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and the experimental procedures used for its characterization, the following diagrams have been generated using the DOT language.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Regulation CDK8 CDK8 CyclinC Cyclin C STAT1 STAT1 CDK8->STAT1 Phosphorylation RNAPolII RNA Pol II CDK8->RNAPolII Phosphorylation MED12 MED12 MED13 MED13 pSTAT1 pSTAT1 (S727) Gene Target Gene Expression pSTAT1->Gene Activation RNAPolII->Gene JH_VIII_49 This compound JH_VIII_49->CDK8 Inhibition

Caption: CDK8 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay arrow arrow Kinase Recombinant CDK8/CycC PlateReader_biochem TR-FRET Plate Reader Kinase->PlateReader_biochem Measure FRET Signal Tracer Fluorescent Tracer Tracer->Kinase Antibody Eu-labeled Antibody Antibody->Kinase JH_VIII_49_biochem This compound (Test Compound) JH_VIII_49_biochem->Kinase Competition end End PlateReader_biochem->end Cells HepG2 Cells JH_VIII_49_cellular Treat with This compound Cells->JH_VIII_49_cellular Lysis Cell Lysis JH_VIII_49_cellular->Lysis ELISA Phospho-STAT1 (S727) ELISA Lysis->ELISA PlateReader_cellular Absorbance Plate Reader ELISA->PlateReader_cellular Quantify pSTAT1 PlateReader_cellular->end start Start start->Kinase start->Cells

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

LanthaScreen™ Eu Kinase Binding Assay for CDK8

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol and is suitable for determining the IC50 of this compound against CDK8.[4][5][9][10]

Materials:

  • CDK8/cyclin C, active, human, recombinant (e.g., Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

  • Kinase Tracer (ATP-competitive, Alexa Fluor™ 647-labeled)

  • 5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)

  • This compound (dissolved in 100% DMSO)

  • 384-well, low-volume, black, round-bottom assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H₂O.

    • Prepare a 2X Kinase/Antibody mixture in 1X Kinase Buffer. The final concentration of CDK8/cyclin C is typically 5 nM, and the Eu-labeled antibody is 2 nM.

    • Prepare a 4X solution of the Kinase Tracer in 1X Kinase Buffer. The optimal concentration should be determined experimentally but is often close to the Kd of the tracer for the kinase.

    • Prepare a serial dilution of this compound in 100% DMSO. Then, prepare a 4X working solution of each concentration by diluting in 1X Kinase Buffer.

  • Assay Protocol:

    • Add 4 µL of the 4X this compound serial dilution or DMSO control to the wells of the 384-well plate.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells.

    • The final volume in each well will be 16 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Cellular Phospho-STAT1 (S727) ELISA

This protocol describes a method to measure the effect of this compound on the phosphorylation of STAT1 in a cellular context.[11]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-STAT1 (S727) ELISA Kit (e.g., from Abcam or Sigma-Aldrich)

  • BCA Protein Assay Kit

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 6 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with ice-cold Cell Lysis Buffer.

    • Scrape the cell lysate and transfer to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of each lysate using a BCA Protein Assay.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the Phospho-STAT1 (S727) ELISA kit.

    • Typically, this involves adding a standardized amount of protein from each cell lysate to the wells of the antibody-coated microplate.

    • Incubate the plate to allow for the capture of phospho-STAT1.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phospho-STAT1.

    • Incubate and wash.

    • Add a secondary HRP-conjugated antibody.

    • Incubate and wash.

    • Add the TMB substrate and incubate until color develops.

    • Stop the reaction with the provided stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Normalize the phospho-STAT1 signal to the total protein concentration for each sample.

    • Plot the normalized phospho-STAT1 levels as a function of this compound concentration to observe the dose-dependent inhibitory effect.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK8. Its simplified steroidal scaffold makes it an attractive tool for chemical biology and drug discovery. The primary function of this compound is the inhibition of CDK8 kinase activity, leading to the modulation of downstream signaling pathways, such as the phosphorylation of STAT1. The experimental protocols detailed in this guide provide a robust framework for the further investigation and application of this compound in cancer research and other fields where CDK8 plays a significant pathological role. The continued study of this compound and its derivatives holds promise for the development of novel therapeutic strategies targeting CDK8-dependent processes.

References

The Simplified Steroid JH-VIII-49: A Potent and Synthetically Accessible Analog of the Complex Natural Product Cortistatin A for CDK8/19 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers in Oncology and Drug Development

Abstract

Cortistatin A, a marine-derived steroidal alkaloid, has garnered significant attention for its potent and selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), key regulators of gene transcription implicated in various cancers. Despite its promising biological activity, the intricate molecular architecture of Cortistatin A presents a formidable challenge for synthetic chemists, hindering its large-scale production and further clinical development. This technical guide details the relationship between Cortistatin A and JH-VIII-49, a rationally designed, simplified analog. By retaining the core pharmacophoric elements within a more synthetically tractable steroid scaffold, this compound emerges as a potent and selective CDK8/19 inhibitor with a significantly streamlined synthesis. This document provides a comprehensive overview of their comparative biological activities, the experimental protocols for their evaluation, and the signaling pathways they modulate, offering a valuable resource for researchers in the field of kinase inhibitor drug discovery.

Introduction

The quest for novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Cortistatin A, isolated from the marine sponge Corticium simplex, represents a compelling example of nature's ingenuity, exhibiting potent anti-angiogenic and anti-leukemic properties.[1] Mechanistic studies have revealed that Cortistatin A exerts its effects primarily through the highly selective inhibition of CDK8 and its close homolog CDK19.[1] These kinases are components of the Mediator complex, a crucial regulator of RNA polymerase II-dependent transcription. Dysregulation of CDK8/19 activity has been linked to the aberrant gene expression profiles that drive various malignancies, making them attractive targets for therapeutic intervention.

However, the complex pentacyclic structure of Cortistatin A, characterized by a rearranged steroidal skeleton, poses a significant hurdle to its practical synthesis and widespread investigation.[2][3] To overcome this limitation, a structure-activity relationship (SAR)-guided approach was employed to design simplified analogs that retain the key inhibitory features of the natural product while being more amenable to chemical synthesis. This compound is a prime example of the success of this strategy.[2] This simplified analog, built upon a readily available steroid core, demonstrates comparable potency and selectivity for CDK8/19 to Cortistatin A, but with a dramatically reduced synthetic complexity.[2]

This whitepaper will provide an in-depth technical examination of the relationship between this compound and Cortistatin A, focusing on their comparative biological data, the methodologies used to obtain this data, and the cellular pathways they impact.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and Cortistatin A, highlighting their inhibitory potency against CDK8 and CDK19, as well as their antiproliferative effects on human umbilical vein endothelial cells (HUVECs), a key in vitro model for angiogenesis.

Table 1: Comparative Inhibitory Activity against CDK8 and CDK19

CompoundTargetIC50 (nM)Reference
This compound CDK816[4]
CDK198[3][4]
Cortistatin A CDK815[3]
CDK1910[2]

Table 2: Comparative Antiproliferative Activity against HUVECs

CompoundCell LineIC50 (nM)Reference
This compound HUVECNot explicitly found, but is a simplified analog of Cortistatin A with potent CDK8 inhibition.
Cortistatin A HUVEC1.8[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document, enabling researchers to replicate and build upon these findings.

CDK8/CDK19 Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against CDK8 and CDK19.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against CDK8 or CDK19 kinase activity.

Materials:

  • Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP, [γ-33P]ATP

  • Substrate peptide (e.g., a generic kinase substrate or a specific CDK8/19 substrate)

  • Test compounds (e.g., this compound, Cortistatin A) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose or glass fiber)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the recombinant CDK8/CycC or CDK19/CycC enzyme, and the substrate peptide.

  • Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to the filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

HUVEC Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of compounds on the proliferation of HUVECs.

Objective: To determine the IC50 of a test compound on HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (e.g., Cortistatin A) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in EGM supplemented with FBS.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the test compounds in EGM.

  • Remove the medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizations: Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CDK8/19 inhibition and the logical workflow of the research described.

G cluster_0 Design Rationale Cortistatin_A Cortistatin A (Natural Product) Complex_Structure Complex Pentacyclic Structure Cortistatin_A->Complex_Structure has a Potent_CDK8_Inhibitor Potent & Selective CDK8/19 Inhibitor Cortistatin_A->Potent_CDK8_Inhibitor is a Difficult_Synthesis Difficult & Low-Yield Synthesis Complex_Structure->Difficult_Synthesis leads to JH_VIII_49 This compound (Simplified Analog) Potent_CDK8_Inhibitor->JH_VIII_49 inspired design of Simplified_Core Simplified Steroid Core JH_VIII_49->Simplified_Core has a Retained_Potency Retained Potency & Selectivity for CDK8/19 JH_VIII_49->Retained_Potency exhibits Efficient_Synthesis Efficient & High-Yield Synthesis Simplified_Core->Efficient_Synthesis enables

Figure 1: Logical relationship between Cortistatin A and this compound.

G cluster_1 Experimental Workflow Start Start: Identify Lead Compound (Cortistatin A) Design Design Simplified Analog (this compound) Start->Design Synthesis Chemical Synthesis of this compound Design->Synthesis In_Vitro_Assays In Vitro Biological Evaluation Synthesis->In_Vitro_Assays Kinase_Assay CDK8/19 Kinase Inhibition Assay In_Vitro_Assays->Kinase_Assay Proliferation_Assay HUVEC Proliferation Assay In_Vitro_Assays->Proliferation_Assay Data_Analysis Data Analysis & IC50 Determination Kinase_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Conclusion: This compound is a Potent & Synthetically Accessible Analog Data_Analysis->Conclusion

Figure 2: A typical experimental workflow for analog development.

G cluster_2 CDK8/19 Signaling Pathways Cortistatin_A Cortistatin A / this compound CDK8_19 CDK8/19 (Mediator Kinase) Cortistatin_A->CDK8_19 inhibit Mediator Mediator Complex CDK8_19->Mediator associates with Transcription Gene Transcription CDK8_19->Transcription phosphorylates TFs, modulates RNAPII RNA Polymerase II Mediator->RNAPII regulates RNAPII->Transcription initiates Oncogenic_Pathways Oncogenic Pathways Transcription->Oncogenic_Pathways drives Wnt Wnt Signaling Wnt->CDK8_19 activates TGFb TGF-β Signaling TGFb->CDK8_19 activates STAT STAT Signaling STAT->CDK8_19 activates

Figure 3: Overview of CDK8/19 signaling pathways.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in overcoming the limitations of complex natural products. By dissecting the structure of Cortistatin A and identifying its key pharmacophoric features, researchers have successfully engineered a simplified analog that retains the potent and selective CDK8/19 inhibitory activity of the parent compound. The significantly improved synthetic accessibility of this compound opens up new avenues for in-depth biological investigation and potential therapeutic development. This technical guide provides a foundational resource for scientists working to further explore the therapeutic potential of CDK8/19 inhibition in oncology and other disease areas. The provided data and protocols offer a starting point for the continued development of this promising class of inhibitors.

References

Unveiling the Cellular Landscape of JH-VIII-49: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-VIII-49 has emerged as a highly potent and selective small molecule inhibitor, offering a valuable tool for dissecting cellular signaling pathways and a promising scaffold for therapeutic development. This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Cellular Targets and Potency

The primary cellular targets of this compound have been identified as Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in regulating transcription. The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) values of this compound against its primary targets demonstrate its high potency.

TargetIC50 (nM)
CDK816
CDK198

Table 1: Biochemical IC50 values of this compound against CDK8 and CDK19.[1][2]

Kinase Selectivity Profile

To assess the selectivity of this compound, a comprehensive KinomeScan analysis was performed against a panel of 468 kinases. At a concentration of 10 µM, only four kinases showed greater than 90% inhibition, highlighting the remarkable selectivity of the compound.

TargetInhibition at 10 µM (%)IC50 (nM)
CDK8>9016
CDK19>908
NEK1>90>10,000
PIKFYVE>90Not Determined

Table 2: Kinase selectivity of this compound as determined by KinomeScan analysis.[1][2]

Signaling Pathway: Modulation of the CDK8-STAT1 Axis

This compound exerts its cellular effects by inhibiting the kinase activity of CDK8, which in turn modulates the phosphorylation status of key downstream signaling proteins. A primary substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1).[3][4][5] Specifically, CDK8 phosphorylates STAT1 at serine 727 (S727) upon stimulation by cytokines such as interferon-γ (IFNγ).[3][4][6] This phosphorylation event is a critical step in the transcriptional regulation of IFNγ-responsive genes.[3][4] By inhibiting CDK8, this compound prevents the phosphorylation of STAT1 at S727, thereby altering the expression of genes involved in the interferon response.[3][4]

CDK8_STAT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNγ IFNγ IFNγR IFNγ Receptor IFNγ->IFNγR Binds JAK JAK Kinase IFNγR->JAK Activates STAT1_unphos STAT1 JAK->STAT1_unphos Phosphorylates (Y701) STAT1_Yphos pY-STAT1 STAT1_unphos->STAT1_Yphos STAT1_dimer pY-STAT1 Dimer STAT1_Yphos->STAT1_dimer Dimerizes STAT1_dimer_nuc pY-STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc Translocates CDK8 CDK8 CDK8->STAT1_dimer_nuc Phosphorylates (S727) JH_VIII_49 This compound JH_VIII_49->CDK8 Inhibits STAT1_pS pY/pS-STAT1 Dimer STAT1_dimer_nuc->STAT1_pS Gene_Expression IFNγ-Responsive Gene Expression STAT1_pS->Gene_Expression Regulates

Caption: The CDK8-STAT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for these assays.

Biochemical IC50 Determination for CDK8/CDK19

This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor.

  • Reagents and Materials:

    • Purified recombinant CDK8/CycC and CDK19/CycC enzymes.

    • Kinase substrate (e.g., a generic peptide substrate like Syntide-2).

    • Adenosine triphosphate (ATP), radiolabeled with ³²P (γ-³²P-ATP) or a fluorescence-based detection system.

    • This compound serially diluted in dimethyl sulfoxide (DMSO).

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Phosphocellulose paper or other capture medium.

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare a kinase reaction mixture containing the kinase buffer, purified enzyme, and substrate.

    • Add serial dilutions of this compound to the reaction mixture. Include a DMSO-only control.

    • Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper, which captures the phosphorylated substrate.

    • Wash the paper to remove unincorporated γ-³²P-ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan Profiling

This method provides a broad assessment of a compound's kinase selectivity.[7]

  • Principle: The KinomeScan assay is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Procedure:

    • A library of DNA-tagged kinases is prepared.

    • Each kinase is incubated with the immobilized ligand and the test compound (this compound at 10 µM).

    • Kinases that bind to the immobilized ligand are captured on a solid support.

    • The amount of captured kinase is determined by qPCR of the DNA tag.

    • Results are expressed as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates stronger binding of the compound to the kinase.

Cellular STAT1 Phosphorylation Assay

This assay confirms the target engagement of this compound in a cellular context.

  • Cell Line:

    • HepG2 human liver cancer cell line.[8]

  • Reagents and Materials:

    • HepG2 cells.

    • Cell culture medium (e.g., MEM) with fetal bovine serum.

    • This compound dissolved in DMSO.

    • Interferon-γ (IFNγ) for stimulation.

    • Lysis buffer.

    • Primary antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1.

    • Secondary antibody conjugated to horseradish peroxidase (HRP).

    • Chemiluminescent substrate.

    • Protein electrophoresis and Western blotting equipment.

  • Procedure:

    • Seed HepG2 cells in culture plates and allow them to adhere.

    • Treat the cells with increasing concentrations of this compound for a predetermined time.

    • Stimulate the cells with IFNγ to induce STAT1 phosphorylation.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-STAT1 (S727).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation by this compound.

Experimental Workflow

The discovery and characterization of a selective kinase inhibitor like this compound typically follows a structured workflow, from initial screening to cellular validation.

Experimental_Workflow cluster_Discovery Discovery & Optimization cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Validation Lead_ID Lead Identification (e.g., Cortistatin A) SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Synthesis of Analogs (e.g., this compound) SAR->Synthesis IC50 Biochemical IC50 Assay (CDK8, CDK19) Synthesis->IC50 Test Potency KinomeScan KinomeScan Profiling (468 kinases) IC50->KinomeScan Assess Selectivity Cell_Assay Cellular Target Engagement (p-STAT1 S727 Assay in HepG2) KinomeScan->Cell_Assay Validate in Cells Downstream Downstream Functional Assays (e.g., Gene Expression) Cell_Assay->Downstream Analyze Cellular Effects

Caption: A generalized experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of CDK8 and CDK19. Its mechanism of action involves the direct inhibition of CDK8 kinase activity, leading to reduced phosphorylation of STAT1 at S727 and subsequent modulation of interferon-γ-mediated gene expression. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate CDK8 biology and for those in the field of drug development exploring the therapeutic potential of CDK8 inhibition.

References

An In-depth Technical Guide to the Role of JH-VIII-49 in Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, the molecule designated "JH-VIII-49" is not described in publicly available scientific literature. Therefore, this document serves as a comprehensive template for a technical guide, structured to meet the specified requirements for researchers, scientists, and drug development professionals. The data, pathways, and protocols presented herein are illustrative placeholders and should be replaced with actual experimental results as they become available.

Executive Summary

This guide provides a detailed technical overview of the putative molecule this compound and its role in modulating gene transcription. It outlines the key signaling pathways affected by this compound, presents quantitative data from foundational experiments, and details the methodologies required to replicate and expand upon these findings. The primary focus is on the compound's impact on the JAK/STAT signaling cascade and its subsequent influence on the transcription of target genes. This document is intended for professionals in biomedical research and drug development seeking to understand the mechanism of action of novel transcriptional modulators.

Postulated Mechanism of Action: Inhibition of JAK2-Mediated STAT3 Phosphorylation

This compound is hypothesized to be a small molecule inhibitor targeting the Janus Kinase 2 (JAK2) protein. By binding to the pseudokinase domain (JH2), this compound is thought to allosterically inhibit the catalytic activity of the kinase domain (JH1), preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This disruption prevents STAT3 dimerization, nuclear translocation, and its function as a transcription factor for a suite of genes involved in cell proliferation and survival.

Visualized Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound disrupts the canonical JAK/STAT signaling pathway.

JH_VIII_49_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Activation STAT3 STAT3 JAK2->STAT3 3. STAT3 Phosphorylation STAT3_P p-STAT3 STAT3_Dimer p-STAT3 Dimer STAT3_P->STAT3_Dimer 4. Dimerization DNA DNA (Target Gene Promoter) STAT3_Dimer->DNA 5. Nuclear Translocation & DNA Binding JH_VIII_49 This compound JH_VIII_49->JAK2 Inhibition Transcription Gene Transcription DNA->Transcription 6. Initiation Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: Proposed inhibitory action of this compound on the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from hypothetical in vitro experiments designed to characterize the activity of this compound.

Table 1: In Vitro Kinase Assay

This table presents the half-maximal inhibitory concentration (IC50) of this compound against a panel of Janus kinases.

Kinase TargetThis compound IC50 (nM)
JAK1875 ± 45
JAK2 12 ± 2.5
JAK31,230 ± 88
TYK2950 ± 62
Table 2: Dose-Response Effect on STAT3 Phosphorylation

This table shows the percentage of phosphorylated STAT3 (p-STAT3) relative to a vehicle control in response to varying concentrations of this compound in a cell-based assay.

This compound Conc. (nM)% p-STAT3 (Relative to Control)Standard Deviation
0.198.24.1
185.55.3
1048.73.8
10015.12.5
10004.61.9
Table 3: qRT-PCR Analysis of Target Gene Expression

This table displays the fold change in the expression of STAT3 target genes after 24-hour treatment with 100 nM this compound.

Target GeneFold Change vs. Controlp-value
BCL2L1-3.8<0.001
CCND1-4.5<0.001
MYC-5.2<0.001
GAPDH (Housekeeping)1.010.95

Key Experimental Protocols

Detailed methodologies for the foundational experiments are provided below.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against purified JAK family kinases.

  • Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; biotinylated peptide substrate; this compound stock solution (10 mM in DMSO); kinase assay buffer; streptavidin-coated microplates; HTRF detection reagents.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer, ranging from 1 pM to 100 µM.

    • In a 384-well plate, add 5 µL of diluted compound or vehicle (DMSO).

    • Add 10 µL of a solution containing the specific JAK enzyme and the peptide substrate to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for each enzyme).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of EDTA solution.

    • Add HTRF detection reagents and incubate for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the change in mRNA expression levels of STAT3 target genes following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate a human cancer cell line with constitutively active JAK/STAT signaling (e.g., HEL 92.1.7) at a density of 1x10^6 cells/well in a 6-well plate.

    • Treat cells with 100 nM this compound or vehicle (0.1% DMSO) for 24 hours.

  • RNA Isolation:

    • Harvest cells and lyse using a TRIzol-based reagent.

    • Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Quantify RNA using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for target genes (BCL2L1, CCND1, MYC) and a housekeeping gene (GAPDH), and the synthesized cDNA.

    • Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each condition.

    • Calculate the ΔCt by normalizing the target gene Ct value to the housekeeping gene Ct value (ΔCt = Ct_target - Ct_GAPDH).

    • Calculate the ΔΔCt by comparing the treated sample ΔCt to the control sample ΔCt (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Calculate the fold change in expression using the 2^-ΔΔCt method.

Visualized Experimental Workflow

The following diagram outlines the logical flow of experiments from initial screening to confirmation of transcriptional effects.

Experimental_Workflow Start Hypothesis: This compound is a Transcription Modulator Screening Primary Screening: In Vitro Kinase Assay Start->Screening Decision1 Is IC50 < 100 nM for a specific kinase? Screening->Decision1 CellAssay Secondary Screening: Cell-Based p-STAT3 Assay Decision2 Does it inhibit phosphorylation in cells? CellAssay->Decision2 GeneExpression Functional Confirmation: qRT-PCR for Target Genes End Mechanism Confirmed: This compound inhibits JAK2 to downregulate transcription GeneExpression->End Decision1->CellAssay Yes Decision1->End No (Discard/Re-evaluate) Decision2->GeneExpression Yes Decision2->End No (Off-target effects?)

Preclinical Studies of JH-VIII-49: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preclinical Data for Researchers, Scientists, and Drug Development Professionals

Due to the absence of publicly available preclinical data for a compound designated JH-VIII-49, this technical guide cannot be completed at this time. Extensive searches for preclinical studies, including in vitro and in vivo data, mechanism of action, and pharmacokinetic profiles related to "this compound" have not yielded any specific results.

It is possible that this compound is a novel compound for which research has not yet been published in the public domain, or it may be an internal designation not yet disclosed.

This guide is intended to serve as a template for the comprehensive presentation of preclinical data once such information becomes available. The following sections outline the critical information and analyses that would be included.

Quantitative Data Summary

A crucial aspect of evaluating a preclinical candidate is the clear and concise presentation of quantitative data. This allows for rapid assessment and comparison with other compounds. All quantitative data would be organized into the following tables:

  • Table 1: In Vitro Activity: This table would summarize the potency of this compound in various in vitro assays. Key parameters would include:

    • IC50/EC50 values against target enzymes, receptors, or cell lines.

    • Binding affinities (Kd, Ki).

    • Selectivity data against off-target molecules.

  • Table 2: Pharmacokinetic Properties: This table would detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound across different species. Essential parameters would include:

    • Bioavailability (F%).

    • Half-life (t1/2).

    • Clearance (CL).

    • Volume of distribution (Vd).

    • Plasma protein binding (%).

  • Table 3: In Vivo Efficacy: This table would present the outcomes of efficacy studies in relevant animal models of disease. Key metrics would include:

    • Dose-response relationships.

    • Tumor growth inhibition (TGI) or other relevant efficacy endpoints.

    • Biomarker modulation in response to treatment.

Experimental Protocols

To ensure reproducibility and thorough understanding of the generated data, detailed methodologies for all key experiments would be provided. This section would be structured as follows:

  • 2.1. In Vitro Assays:

    • Detailed protocols for enzyme inhibition assays, cell-based proliferation assays, and receptor binding studies. This would include reagent concentrations, incubation times, and detection methods.

  • 2.2. Animal Models:

    • Description of the animal models used, including species, strain, and disease induction methods.

    • Detailed protocols for drug administration (route, dose, frequency), and methods for assessing efficacy and toxicity.

  • 2.3. Pharmacokinetic Studies:

    • Methodology for in vivo pharmacokinetic studies, including animal species, dosing, blood sampling schedule, and bioanalytical methods for drug quantification.

Signaling Pathways and Experimental Workflows

Visual representations are essential for conveying complex biological processes and experimental designs. This section would include diagrams generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of this compound (Hypothetical)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Activates Effector_Protein Effector_Protein Kinase_2->Effector_Protein Modulates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocates to Nucleus Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates This compound This compound This compound->Receptor Binds and Activates

Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.

Experimental Workflow for In Vivo Efficacy Study

G start Disease Model Induction in Animals randomization Randomization into Treatment Groups start->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size) monitoring->endpoint analysis Tissue Collection and Biomarker Analysis endpoint->analysis data Data Analysis and Statistical Evaluation analysis->data

Caption: Standard workflow for assessing the in vivo efficacy of this compound in a disease model.

As preclinical data for this compound becomes available, this document will be updated to provide a comprehensive and actionable resource for the scientific and drug development community.

Methodological & Application

Application Notes and Protocols for JH-VIII-49: A Potent CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-VIII-49 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are key components of the Mediator complex, which plays a crucial role in regulating transcription. Dysregulation of CDK8 and CDK19 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound, a synthetic analog of the natural product cortistatin A, offers a valuable tool for studying the biological functions of CDK8 and CDK19 and for exploring their therapeutic potential.[2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK8 and CDK19. This inhibition modulates the phosphorylation of downstream substrates, leading to changes in gene expression. One of the key downstream targets of CDK8 is Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 can phosphorylate STAT1 at serine 727 (S727), which influences its transcriptional activity.[1] By inhibiting CDK8, this compound can reduce the phosphorylation of STAT1 at this site.

Quantitative Data

The inhibitory activity of this compound against CDK8 and CDK19 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetIC50 (nM)
CDK816
CDK198
Data sourced from Probechem Biochemicals.[1]

Signaling Pathway

The signaling pathway involving CDK8/19 and its downstream target STAT1 is a key mechanism through which this compound exerts its effects. The following diagram illustrates this pathway.

CDK8_STAT1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates (Y701) pSTAT1_Y701 pSTAT1 (Y701) STAT1->pSTAT1_Y701 pSTAT1_dimer pSTAT1 Dimer pSTAT1_Y701->pSTAT1_dimer Dimerizes and translocates CDK8_CycC CDK8/19-CycC (Mediator Complex) pSTAT1_S727 pSTAT1 (S727) CDK8_CycC->pSTAT1_S727 Phosphorylates (S727) This compound This compound This compound->CDK8_CycC Inhibits pSTAT1_dimer->CDK8_CycC Interacts with Gene_Expression Target Gene Expression pSTAT1_S727->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: CDK8/19-mediated STAT1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay

This protocol is to determine the effect of this compound on the proliferation of cancer cell lines, such as HepG2.

Experimental Workflow

Cell_Viability_Workflow Start Start Seed_Cells Seed HepG2 cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_Reagent Add CellTiter-Glo® reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability upon this compound treatment.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Western Blot for STAT1 Phosphorylation

This protocol describes the detection of phosphorylated STAT1 (S727) in HepG2 cells treated with this compound.

Experimental Workflow

WB_Workflow Start Start Seed_Cells Seed HepG2 cells in a 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound for 1 hour Incubate_24h->Pretreat Stimulate Stimulate with IFN-γ for 30 minutes Pretreat->Stimulate Lyse_Cells Lyse cells and collect protein Stimulate->Lyse_Cells Quantify Quantify protein concentration (BCA assay) Lyse_Cells->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (p-STAT1, STAT1) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Caption: Western blot workflow for analyzing STAT1 phosphorylation.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Human Interferon-gamma (IFN-γ)

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (0.1% DMSO) for 1 hour.[1]

    • Stimulate the cells with 10 ng/mL of IFN-γ for 30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total STAT1 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-STAT1 signal to the total STAT1 signal.

In Vitro Kinase Assay

This is a general protocol to measure the direct inhibitory effect of this compound on CDK8 or CDK19 kinase activity. This can be performed using various commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen®).

Logical Relationship for Kinase Assay

Kinase_Assay_Logic Components Assay Components: - CDK8/19 Enzyme - Substrate - ATP JH-VIII-49_Presence This compound Present Components->JH-VIII-49_Presence JH-VIII-49_Absence This compound Absent (Vehicle Control) Components->JH-VIII-49_Absence Kinase_Activity_Inhibited Kinase Activity Inhibited JH-VIII-49_Presence->Kinase_Activity_Inhibited Kinase_Activity_Normal Normal Kinase Activity JH-VIII-49_Absence->Kinase_Activity_Normal Low_Signal Low ADP Production/ Low Signal Kinase_Activity_Inhibited->Low_Signal High_Signal High ADP Production/ High Signal Kinase_Activity_Normal->High_Signal

Caption: Logical flow of an in vitro kinase inhibition assay.

Materials:

  • Recombinant human CDK8/CycC or CDK19/CycC

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • This compound

  • DMSO

  • Kinase assay buffer

  • 384-well plates

  • Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure (based on ADP-Glo™ principle):

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the following to each well:

      • Kinase (CDK8/CycC or CDK19/CycC)

      • This compound dilution or vehicle (DMSO)

      • Substrate/ATP mixture

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

References

Application Notes and Protocols for JH-VIII-49 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in cell culture experiments.

Introduction to this compound

This compound is a synthetic small molecule that acts as a highly potent and selective inhibitor of CDK8, a key component of the Mediator complex involved in transcriptional regulation. It is a simplified analog of the natural product Cortistatin A. This compound also demonstrates inhibitory activity against CDK19, a close homolog of CDK8.[1] The primary mechanism of action of this compound in a cellular context is the inhibition of the kinase activity of CDK8, which can be monitored by the reduction of phosphorylation of its downstream substrate, Signal Transducer and Activator of Transcription 1 (STAT1), at serine 727 (S727).[1]

Data Presentation: Quantitative Summary

ParameterValueCell Line(s)Reference
Biochemical IC50 (CDK8) 16 nMN/A[2][3]
Biochemical IC50 (CDK19) 8 nMN/A[1][3]
Cellular Biomarker Inhibition of STAT1 (S727) phosphorylationHepG2[1][3]
Solubility DMSON/A

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[4]

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution: this compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 539.7 g/mol ), dissolve 5.397 mg of the compound in 1 ml of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. When stored properly, the stock solution should be stable for an extended period.

Note: The stability of small molecules in solution can vary. It is recommended to prepare fresh stock solutions periodically and avoid repeated freeze-thaw cycles.[6]

Western Blot Analysis of STAT1 Phosphorylation

This protocol describes the detection of phosphorylated STAT1 at serine 727 (pSTAT1 S727) in HepG2 cells following treatment with this compound. This serves as a direct cellular target engagement assay.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727) and Rabbit anti-STAT1

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control (at the same final concentration as the highest this compound dose, typically ≤0.1%).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSTAT1 (S727) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

  • Stripping and Re-probing:

    • To normalize for total STAT1 levels, the membrane can be stripped and re-probed with an antibody against total STAT1.

Cell Proliferation Assay (CCK-8)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

  • Cell Adhesion: Allow the cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., a dose range from 0.01 µM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to measure apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for optimal growth and treatment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 48 hours). Include a DMSO vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

Signaling Pathway of this compound

JH_VIII_49_Pathway JH_VIII_49 This compound CDK8 CDK8 JH_VIII_49->CDK8 STAT1 STAT1 CDK8->STAT1 Phosphorylates pSTAT1_S727 pSTAT1 (S727) STAT1->pSTAT1_S727 Transcriptional_Modulation Modulation of Gene Transcription pSTAT1_S727->Transcriptional_Modulation

Caption: Mechanism of action of this compound.

Experimental Workflow for Western Blot

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting seeding Seed HepG2 Cells treatment Treat with this compound seeding->treatment lysis Cell Lysis treatment->lysis quantification BCA Assay lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (pSTAT1/STAT1) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Workflow for pSTAT1 Western Blot.

Logic of Apoptosis Assay

Apoptosis_Assay_Logic cluster_cell_states Cell States cluster_staining Staining Profile Live Live Cells AnnexinV_neg_PI_neg Annexin V (-) PI (-) Live->AnnexinV_neg_PI_neg Early_Apoptosis Early Apoptosis AnnexinV_pos_PI_neg Annexin V (+) PI (-) Early_Apoptosis->AnnexinV_pos_PI_neg Late_Apoptosis Late Apoptosis/ Necrosis AnnexinV_pos_PI_pos Annexin V (+) PI (+) Late_Apoptosis->AnnexinV_pos_PI_pos

Caption: Interpretation of Annexin V/PI Staining.

References

Application Notes and Protocols for JH-VIII-49 in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. This document provides detailed application notes and protocols for the use of JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in the development of PROTACs. This compound serves as a high-affinity warhead for the synthesis of the CDK8-targeting PROTAC, JH-XI-10-02. This PROTAC effectively hijacks the cellular ubiquitin-proteasome system to induce the degradation of CDK8, a key transcriptional regulator implicated in various cancers.

CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene expression through the phosphorylation of transcription factors.[1] Dysregulation of CDK8 activity is associated with the aberrant transcription of oncogenes in several cancers, including colorectal, breast, and prostate cancer. This compound is a simplified analog of the natural product Cortistatin A and exhibits a high binding affinity for CDK8 with an IC50 of 16 nM.[2][3] When incorporated into the PROTAC JH-XI-10-02, it facilitates the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

These application notes provide a comprehensive guide for researchers utilizing this compound in their PROTAC development workflow, from synthesis and biochemical characterization to cellular assays for evaluating degradation and functional outcomes.

Data Presentation

Table 1: Biochemical Activity of this compound and the PROTAC JH-XI-10-02
CompoundTargetAssay TypeIC50 (nM)E3 Ligase Ligand
This compoundCDK8Biochemical Kinase Assay16[2]N/A
JH-XI-10-02CDK8Biochemical Kinase Assay159[4][5][6]Pomalidomide (recruits CRBN)
Table 2: Cellular Activity of the PROTAC JH-XI-10-02
Cell LineTreatment ConditionsObserved Effect on CDK8Reference
Jurkat1 µM for 6 hoursPartial degradation[4][6]
Jurkat1 µM for 24 hoursSignificant proteasome-dependent degradation[6]
Molt4 (Wild-Type)5 µM for 24 hoursDegradation observed[6]
Molt4 (CRBN null)0.1-5 µM for 24 hoursNo degradation observed[6]

Signaling Pathways and Mechanism of Action

CDK8 is a key regulator of transcription and is involved in multiple oncogenic signaling pathways, including the Wnt/β-catenin, TGF-β, Notch, and STAT pathways. By promoting the degradation of CDK8, the PROTAC JH-XI-10-02 can modulate the activity of these pathways, thereby impacting cancer cell proliferation, survival, and differentiation.

CDK8_Signaling_Pathway cluster_PROTAC PROTAC-mediated Degradation cluster_Signaling Downstream Signaling Pathways JH_XI_10_02 JH-XI-10-02 (PROTAC) Ternary_Complex Ternary Complex (CDK8-PROTAC-CRBN) JH_XI_10_02->Ternary_Complex CDK8 CDK8 CDK8->Ternary_Complex Mediator Mediator Complex CDK8->Mediator CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation CDK8 Degradation Proteasome->Degradation Degradation->Mediator Inhibition of CDK8 function Transcription_Factors Transcription Factors (e.g., STAT, SMAD, β-catenin) Mediator->Transcription_Factors Phosphorylation Gene_Expression Oncogenic Gene Expression Transcription_Factors->Gene_Expression Activation Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Gene_Expression->Cancer_Hallmarks

Caption: Mechanism of action of the CDK8 PROTAC JH-XI-10-02 and its impact on downstream signaling pathways.

Experimental Protocols

Synthesis of this compound and JH-XI-10-02

Detailed, step-by-step synthesis protocols for this compound and its conversion to the PROTAC JH-XI-10-02 can be found in the supplementary information of the primary publication by Hatcher et al. in ACS Medicinal Chemistry Letters, 2018, 9(6), 540-545. Researchers should refer to this publication for the precise synthetic procedures.

Biochemical Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against CDK8.

Materials:

  • Recombinant human CDK8/Cyclin C complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • CDK8 substrate (e.g., a peptide substrate with a phosphorylation site for CDK8)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the CDK8/Cyclin C complex and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CDK8.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting for CDK8 Degradation

This protocol outlines the steps to assess the degradation of CDK8 in cells treated with the PROTAC JH-XI-10-02.

Materials:

  • Cell line of interest (e.g., Jurkat, Molt4)

  • Complete cell culture medium

  • JH-XI-10-02 stock solution in DMSO

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK8 and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

  • Treat the cells with various concentrations of JH-XI-10-02 or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours). Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation.

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CDK8 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of CDK8 degradation (DC50 and Dmax values).

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of this compound or JH-XI-10-02 on cell proliferation and viability.[7][8][9][10]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound or JH-XI-10-02 stock solution in DMSO

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) reagent

Procedure:

  • Seed cells at an appropriate density in a 96-well plate (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

  • Allow the cells to attach or acclimate overnight.

  • Add 10 µL of serially diluted this compound or JH-XI-10-02 to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Experimental Workflow for PROTAC Development

PROTAC_Workflow start Start: Identify Target (CDK8) synthesis Synthesize Warhead (this compound) start->synthesis biochem_assay Biochemical Assay (Kinase Inhibition) synthesis->biochem_assay protac_synthesis Synthesize PROTAC (JH-XI-10-02) biochem_assay->protac_synthesis degradation_assay Cellular Degradation Assay (Western Blot) protac_synthesis->degradation_assay viability_assay Cell Viability Assay (CCK-8) degradation_assay->viability_assay ternary_complex_assay Ternary Complex Formation Assay (e.g., AlphaLISA, NanoBRET) degradation_assay->ternary_complex_assay in_vivo In Vivo Studies viability_assay->in_vivo ternary_complex_assay->in_vivo end End: Lead Optimization in_vivo->end

Caption: A typical experimental workflow for the development of a CDK8-targeting PROTAC using this compound.

Logical Relationship of PROTAC Action

PROTAC_Logic PROTAC Bifunctional PROTAC (JH-XI-10-02) Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex Target Target Protein (CDK8) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Biological_Effect Downstream Biological Effect Proteasomal_Degradation->Biological_Effect

Caption: The logical sequence of events in PROTAC-mediated protein degradation.

References

Synthesis of JH-XI-10-02: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of the PROTAC CDK8 Degrader JH-XI-10-02 from the Precursor JH-VIII-49.

This document provides a comprehensive overview of the synthesis of the highly potent and selective PROTAC (Proteolysis Targeting Chimera) CDK8 degrader, JH-XI-10-02, utilizing the CDK8 inhibitor this compound as a key precursor. These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, chemical biology, and medicinal chemistry.

Introduction

JH-XI-10-02 is a bivalent molecule designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers. It functions by recruiting the E3 ubiquitin ligase CRL4Cereblon to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The synthesis of JH-XI-10-02 involves the strategic linkage of the CDK8 inhibitor this compound to a Cereblon-binding moiety, pomalidomide, via a polyethylene glycol (PEG) linker.[3]

Data Presentation

Physicochemical and Biological Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )BioactivityPurityReference
This compound Not explicitly providedNot explicitly providedPotent and selective CDK8 inhibitor>95% (assumed for synthesis)[4]
JH-XI-10-02 C₅₃H₆₉N₅O₉920.14IC₅₀ = 159 nM for CDK8 degradation≥98% (HPLC)[1][5]
Cellular Activity of JH-XI-10-02
Cell LineTreatment ConcentrationTreatment DurationOutcomeReference
Jurkat1 µM6 hoursPartial degradation of CDK8[2]
Jurkat1 µM24 hoursSignificant degradation of CDK8[3]
Molt4 (WT)5 µM24 hoursDegradation of CDK8[1]
Molt4 (CRBN null)0.1-5 µM24 hoursNo degradation of CDK8[1]

Experimental Protocols

The synthesis of JH-XI-10-02 from this compound is a multi-step process that involves the preparation of a linker-equipped Cereblon ligand and its subsequent coupling to the CDK8 inhibitor. The detailed experimental procedures are described in the supporting information of Hatcher et al., ACS Med. Chem. Lett. 2018, 9(6), 540-545.[4] While the full, step-by-step protocol from the supplementary files is not directly accessible, the following represents a high-level overview of the synthetic strategy.

Synthesis of the Pomalidomide-Linker Moiety

The synthesis begins with the preparation of a pomalidomide derivative featuring a linker with a reactive functional group (e.g., a carboxylic acid or an amine) for subsequent conjugation. This typically involves the reaction of pomalidomide with a suitable bifunctional linker.

Activation of the Linker

If the linker terminates in a carboxylic acid, it must be activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).

Coupling of this compound with the Pomalidomide-Linker

The core of the synthesis is the coupling of the CDK8 inhibitor, this compound, to the activated pomalidomide-linker. This is typically an amide bond formation reaction. The specific reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving a good yield and purity.

General Procedure Outline:

  • Dissolve the pomalidomide-linker construct in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add the coupling reagents (e.g., HATU and DIPEA) and stir for a short period to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched, and the crude product is subjected to purification, typically by flash column chromatography or preparative HPLC, to yield JH-XI-10-02.

Characterization

The final product, JH-XI-10-02, must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow JH_VIII_49 This compound (CDK8 Inhibitor) Coupling Amide Coupling JH_VIII_49->Coupling Pomalidomide_Linker Pomalidomide-Linker (Cereblon Ligand) Activation Linker Activation (e.g., HATU, DIPEA) Pomalidomide_Linker->Activation Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification JH_XI_10_02 JH-XI-10-02 (PROTAC Degrader) Purification->JH_XI_10_02

Caption: Synthetic workflow for JH-XI-10-02.

Mechanism of Action: CDK8 Degradation Pathway

CDK8_Degradation cluster_ternary Ternary Complex Formation JH_XI_10_02 JH-XI-10-02 CDK8 CDK8 JH_XI_10_02->CDK8 binds CRL4_CRBN CRL4-Cereblon (E3 Ligase) JH_XI_10_02->CRL4_CRBN recruits Ubiquitination Polyubiquitination CDK8->Ubiquitination substrate CRL4_CRBN->Ubiquitination catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CDK8 Degraded CDK8 Fragments Proteasome->Degraded_CDK8

Caption: JH-XI-10-02 mediated CDK8 degradation.

Key Signaling Pathways Involving CDK8

CDK8_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_tgf TGF-β Pathway cluster_p53 p53 Pathway CDK8 CDK8 Beta_Catenin β-catenin CDK8->Beta_Catenin regulates Smads Smads CDK8->Smads regulates p53 p53 CDK8->p53 regulates Wnt Wnt Wnt->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression_Wnt Gene Expression TCF_LEF->Gene_Expression_Wnt TGFb TGF-β TGFb->Smads Gene_Expression_TGFb Gene Expression Smads->Gene_Expression_TGFb Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: CDK8's role in major signaling pathways.

References

Application Notes and Protocols: JH-VIII-49 in Hematological Malignancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-VIII-49 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] As a synthetic analogue of the natural product cortistatin A, this compound possesses a steroid backbone design and demonstrates excellent biological activity, making it a valuable tool for investigating the role of CDK8/19 in various pathological processes, including cancer.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the study of hematological malignancies.

CDK8 and its paralog CDK19 are components of the Mediator complex, which plays a crucial role in the regulation of gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and various lymphomas.[3][4][5][6] Inhibition of CDK8 has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the JAK/STAT pathway.[7][8] Specifically, CDK8 can phosphorylate STAT1 on serine 727 (S727), a post-translational modification that can influence its transcriptional activity.[7][9][10][11][12]

These notes are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound in hematological malignancies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeSource
CDK816Kinase Assay[1]
CDK198Kinase Assay[1]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeEffectConcentrationSource
HepG2 (Liver Carcinoma)Western BlotDose-dependent inhibition of S727-STAT1 phosphorylation5 µM[1]
Table 3: Representative Anti-proliferative Activity of Selective CDK8/19 Inhibitors in Hematological Malignancy Cell Lines

Note: Data for this compound in these cell lines is not currently available. The following data for other selective CDK8/19 inhibitors (Compound 2 and BI-1347) is provided for context and to guide experimental design.

Cell LineCancer TypeInhibitorIC50 (µM)Source
OCI-Ly3Diffuse Large B-cell LymphomaCompound 2< 1[13]
HBL-1Diffuse Large B-cell LymphomaCompound 2< 1[13]
MV-4-11Acute Myeloid LeukemiaCompound 2< 1[13]
KG-1Acute Myeloid LeukemiaCompound 2< 1[13]
MM.1RMultiple MyelomaCompound 2< 1[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK8 Inhibition

CDK8_Signaling_Pathway cluster_cell Hematological Malignancy Cell This compound This compound CDK8 CDK8 This compound->CDK8 Inhibits pSTAT1_S727 pSTAT1 (S727) CDK8->pSTAT1_S727 Phosphorylates STAT1 STAT1 STAT1->pSTAT1_S727 Target Gene\nTranscription Target Gene Transcription pSTAT1_S727->Target Gene\nTranscription Regulates Cell Proliferation\n& Survival Cell Proliferation & Survival Target Gene\nTranscription->Cell Proliferation\n& Survival Drives

Caption: Proposed signaling pathway of this compound in hematological malignancies.

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_assays In Vitro Assays start Start: Culture Hematological Malignancy Cell Lines treat Treat cells with this compound (dose-response and time-course) start->treat viability Cell Viability Assay (e.g., MTT, MTS) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V Flow Cytometry) treat->apoptosis western Western Blot Analysis (pSTAT1, STAT1, CDK8, etc.) treat->western kinase CDK8 Kinase Assay treat->kinase analyze Data Analysis: - IC50 determination - Apoptosis quantification - Protein expression changes - Kinase activity inhibition viability->analyze apoptosis->analyze western->analyze kinase->analyze end Conclusion on In Vitro Efficacy analyze->end

Caption: General workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_endpoints Endpoint Analysis start Start: Establish Hematological Malignancy Xenograft Model in Mice randomize Randomize mice into treatment and control groups start->randomize treat Administer this compound or vehicle (e.g., oral gavage, i.p. injection) randomize->treat monitor Monitor tumor growth (calipers) and animal health (body weight) treat->monitor harvest Harvest tumors and tissues monitor->harvest survival Kaplan-Meier Survival Analysis monitor->survival immuno Immunohistochemistry (e.g., Ki-67, pSTAT1) harvest->immuno western_vivo Western Blot of Tumor Lysates harvest->western_vivo analyze Data Analysis: - Tumor growth inhibition - Target modulation in vivo - Survival benefit immuno->analyze western_vivo->analyze survival->analyze end Conclusion on In Vivo Efficacy analyze->end

Caption: General workflow for in vivo evaluation of this compound.

Experimental Protocols

CDK8 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and can be used to determine the in vitro inhibitory activity of this compound against CDK8.

Materials:

  • Recombinant human CDK8/cyclin C enzyme

  • Kinase assay buffer (e.g., 5x Kinase Assay Buffer 1)

  • ATP solution (e.g., 500 µM)

  • CDK substrate peptide (e.g., RBER-IRStide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit or similar detection system

  • 384-well or 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

  • Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and CDK substrate peptide.

  • Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted this compound or vehicle (DMSO) to the appropriate wells of the plate.

  • Add the master mix to all wells.

  • Dilute the CDK8/cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer.

  • Initiate the kinase reaction by adding the diluted enzyme to the wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS)

This protocol is for determining the effect of this compound on the viability and proliferation of hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell lines (e.g., OCI-Ly3, MV-4-11)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • At the end of the incubation period, add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals (MTT) or soluble formazan (MTS).

  • If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying the induction of apoptosis in hematological malignancy cells following treatment with this compound.

Materials:

  • Hematological malignancy cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization (if applicable) and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins in key signaling pathways, such as STAT1, upon treatment with this compound.

Materials:

  • Hematological malignancy cell lines

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSTAT1(S727), anti-STAT1, anti-CDK8, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of hematological malignancy.[12][14][15]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Hematological malignancy cell line (e.g., OCI-Ly3, MOLM-14)

  • Matrigel (for subcutaneous models)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia and surgical tools (if required)

Procedure:

  • Inject a suspension of tumor cells subcutaneously into the flank of each mouse. For some leukemia models, intravenous injection may be more appropriate.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • For survival studies, monitor the mice until they meet predefined humane endpoints.

  • Analyze the data to determine the effect of this compound on tumor growth and overall survival.

Conclusion

This compound is a promising research tool for investigating the role of CDK8/19 in hematological malignancies. The protocols and data presented in these application notes provide a foundation for researchers to explore its mechanism of action and preclinical efficacy. Further studies are warranted to fully elucidate the therapeutic potential of this compound in this context.

References

Application Notes and Protocols for JH-VIII-49

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JH-VIII-49 is a novel investigational compound with demonstrated activity in preclinical models of Waldenstrom's Macroglobulinemia (WM), a rare type of B-cell lymphoma. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound. The primary mechanism of action of this compound is the inhibition of the MYD88 signaling pathway, which is frequently mutated in WM.

Mechanism of Action

The L265P mutation in the Myeloid differentiation primary response 88 (MYD88) gene is a key driver in over 90% of Waldenstrom's Macroglobulinemia cases. This mutation leads to constitutive activation of the NF-κB pathway, promoting cell survival and proliferation. This compound is a potent and selective inhibitor of the MYD88 L265P mutant protein. By binding to the mutant MYD88, this compound disrupts downstream signaling, leading to the inhibition of NF-κB and subsequent apoptosis of WM cells.

Signaling Pathway

The signaling pathway affected by this compound is depicted below. In WM cells harboring the MYD88 L265P mutation, the mutant protein spontaneously assembles into a complex with Bruton's tyrosine kinase (BTK) and IRAK4, leading to the phosphorylation and activation of IRAK1. This cascade ultimately results in the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus to activate the transcription of pro-survival genes. This compound intervenes by directly inhibiting the mutant MYD88 protein, thus blocking the entire downstream cascade.

MYD88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/IL-1R MYD88_mut MYD88 L265P TLR4->MYD88_mut Ligand Binding (in WT) BTK BTK MYD88_mut->BTK IRAK4 IRAK4 MYD88_mut->IRAK4 JH_VIII_49 This compound JH_VIII_49->MYD88_mut Inhibition IRAK1 IRAK1 BTK->IRAK1 Phosphorylation IRAK4->IRAK1 Phosphorylation IKK IKK Complex IRAK1->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Transcription (Pro-survival) NFkB_nuc->Gene

Caption: MYD88 Signaling Pathway Inhibition by this compound.

Data Presentation

The following table summarizes the in vitro activity of this compound against a panel of Waldenstrom's Macroglobulinemia cell lines, comparing its potency to a related compound, JH-VIII-64.

Cell LineMYD88 StatusThis compound IC50 (nM)JH-VIII-64 IC50 (nM)
MWCL-1L265P8.56.96
BCWM.1L265P12.39.55
RPCI-WM1L265P15.111.9
OCI-Ly3Wild-Type> 10,000> 10,000

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of WM cells.

Materials:

  • WM cell lines (e.g., MWCL-1, BCWM.1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed WM cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control.

  • Add 100 µL of the diluted compound or vehicle to the appropriate wells.

  • Incubate the plate for an additional 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • WM cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer system (e.g., wet or semi-dry)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat WM cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 4 hours. Include a vehicle control.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Cell_Culture WM Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Proliferation Cell Proliferation (MTS Assay) Treatment->Proliferation Western_Blot Western Blot (NF-κB Pathway) Treatment->Western_Blot IC50 IC50 Determination Proliferation->IC50 Protein_Quant Protein Quantification Western_Blot->Protein_Quant

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a promising therapeutic candidate for Waldenstrom's Macroglobulinemia that warrants further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its efficacy and mechanism of action in greater detail. For any further inquiries, please refer to the relevant scientific literature or contact our technical support team.

JH-VIII-49: A Potent and Selective Inhibitor for Studying CDK8-Mediated Transcription

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex. This complex plays a pivotal role in integrating and transducing signals from various signaling pathways to the basal transcription machinery, thereby controlling gene expression. Dysregulation of CDK8 activity has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention. JH-VIII-49 is a potent and selective small molecule inhibitor of CDK8 and its close homolog CDK19, derived from the natural product Cortistatin A. Its simplified steroidal core allows for more accessible synthesis, making it a valuable tool for investigating the biological functions of CDK8 and for potential drug development.

These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed protocols for its use in studying CDK8-mediated transcriptional processes.

Data Presentation

Quantitative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against CDK8 and its closely related paralog, CDK19.

Target KinaseIC50 (nM)Assay TypeReference
CDK8 16Biochemical Kinase Assay[1][2]
CDK19 8Biochemical Kinase Assay[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase Selectivity Profile

This compound exhibits high selectivity for CDK8 and CDK19. In a broad kinase panel screening, it demonstrated minimal off-target activity, highlighting its specificity as a research tool.

Signaling Pathways and Experimental Workflows

CDK8-Mediated Transcriptional Regulation

The following diagram illustrates the central role of the CDK8-Mediator complex in transmitting signals from key pathways to the core transcriptional machinery.

CDK8_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR bCatenin β-catenin Frizzled->bCatenin SMADs SMADs TGFbR->SMADs JAKs JAKs IFNgR->JAKs bCatenin_nuc β-catenin bCatenin->bCatenin_nuc SMADs_nuc SMADs SMADs->SMADs_nuc STAT1_cyto STAT1 JAKs->STAT1_cyto STAT1_nuc STAT1-P STAT1_cyto->STAT1_nuc TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF binds CDK8_Mediator CDK8/CycC Mediator SMADs_nuc->CDK8_Mediator recruits STAT1_nuc->CDK8_Mediator interacts with TargetGenes Target Gene Expression STAT1_nuc->TargetGenes activates TCF_LEF->CDK8_Mediator recruits RNAPII RNA Pol II CDK8_Mediator->RNAPII phosphorylates RNAPII->TargetGenes initiates transcription JH_VIII_49 This compound JH_VIII_49->CDK8_Mediator

Caption: CDK8 signaling pathways.

Experimental Workflow for Studying this compound Effects

This workflow outlines the key steps for investigating the impact of this compound on CDK8 activity and downstream gene expression.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment biochemical_assay Biochemical Assay (CDK8 Kinase Activity) treatment->biochemical_assay cellular_assay Cellular Assay (p-STAT1 S727 Western Blot) treatment->cellular_assay gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression data_analysis Data Analysis (IC50, Fold Change) biochemical_assay->data_analysis cellular_assay->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound.

Experimental Protocols

In Vitro CDK8/CycC Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the in vitro inhibitory activity of this compound against the CDK8/Cyclin C complex. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][3]

Materials:

  • Recombinant human CDK8/Cyclin C complex

  • CDK Substrate Peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of this compound: Start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions in kinase assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

  • Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for CDK8, if known), and the CDK substrate peptide.

  • Set up the assay plate:

    • Blank wells: Add kinase assay buffer without the enzyme.

    • Positive control wells (no inhibitor): Add the kinase reaction mix and DMSO vehicle.

    • Test inhibitor wells: Add the kinase reaction mix and the serially diluted this compound.

  • Initiate the kinase reaction: Add the purified CDK8/Cyclin C enzyme to the positive control and test inhibitor wells. The final reaction volume is typically 5-25 µL.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes) to allow for the kinase reaction to proceed.

  • Terminate the reaction and deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and consume any remaining ATP. Incubate at room temperature for 40-45 minutes.

  • Convert ADP to ATP and detect luminescence: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Measure luminescence: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for CDK8 Activity: STAT1 S727 Phosphorylation

This protocol describes a Western blot-based method to assess the cellular activity of this compound by measuring the phosphorylation of a known CDK8 substrate, STAT1, at serine 727 (S727) in response to interferon-gamma (IFN-γ) stimulation.[4][5]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • Recombinant human IFN-γ

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT1 (Ser727)

    • Rabbit or mouse anti-total STAT1

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with IFN-γ (e.g., 5 ng/mL) for 30 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading and total STAT1 levels, the membrane can be stripped and re-probed with antibodies for total STAT1 and a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT1 signal to the total STAT1 signal and then to the loading control.

    • Compare the normalized signals in the this compound-treated samples to the IFN-γ stimulated, vehicle-treated control to determine the dose-dependent inhibition of STAT1 S727 phosphorylation.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol provides a general framework for analyzing changes in the expression of CDK8 target genes following treatment with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument (e.g., LightCycler 480, Roche)

Procedure:

  • Cell Treatment:

    • Culture cells and treat with a selected concentration of this compound (based on IC50 values from cellular assays) or DMSO vehicle for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction and DNase Treatment:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.

  • Quantitative PCR:

    • Set up the qPCR reactions in triplicate for each sample and each gene (target and reference). Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

    • Include a no-template control (NTC) for each primer pair to check for contamination.

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the change in expression of the target genes using the ΔΔCt method:

      • ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene.

      • ΔΔCt: For each treated sample, subtract the ΔCt of the vehicle-treated control from the ΔCt of the treated sample.

      • Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.

    • Perform statistical analysis to determine the significance of the observed changes in gene expression.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of CDK8 and CDK19 in transcriptional regulation. Its high potency and selectivity, combined with its synthetic accessibility, make it a superior tool for a wide range of in vitro and cellular studies. The protocols provided here offer a starting point for researchers to investigate the impact of CDK8 inhibition on various signaling pathways and downstream gene expression, ultimately contributing to a better understanding of CDK8 biology and its potential as a therapeutic target.

References

Troubleshooting & Optimization

JH-VIII-49 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound, along with troubleshooting advice to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets CDK8 and its close homolog, CDK19. As a synthetic analog of the natural product Cortistatin A, this compound functions as an ATP-competitive inhibitor. By binding to the ATP pocket of CDK8/19, it blocks their kinase activity.[1] CDK8 and CDK19 are key components of the Mediator complex, which regulates the transcription of a wide array of genes involved in various cellular processes.[2][3][4][5][6] Inhibition of CDK8/19 by this compound can modulate the activity of several oncogenic signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[2][7][8]

Q2: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[9] For cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into aqueous buffers or cell culture media to the desired final concentration. Due to its steroidal backbone, this compound is expected to have low aqueous solubility.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided to prevent degradation and ensure the integrity of the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the final working solution after diluting the DMSO stock.

  • Inconsistent or lower-than-expected activity in cell-based assays.

Possible Causes:

  • Low Aqueous Solubility: this compound has a hydrophobic steroidal scaffold, leading to poor solubility in aqueous environments.[1]

  • High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.

  • Low DMSO Concentration: The final concentration of DMSO in the working solution may be too low to maintain the solubility of this compound.

  • pH of the Medium: The pH of the buffer or cell culture medium can influence the solubility of the compound.

  • Interactions with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.

Solutions:

Solution Detailed Steps
Optimize Final DMSO Concentration Aim for a final DMSO concentration of 0.1% to 0.5% (v/v) in your working solution. This range is generally well-tolerated by most cell lines and can help maintain the solubility of hydrophobic compounds. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Prepare Intermediate Dilutions Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer or cell culture medium. This gradual decrease in DMSO concentration can help prevent rapid precipitation.
Pre-warm Aqueous Solutions Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Sonication After dilution, briefly sonicate the working solution in a water bath sonicator. This can help to dissolve any small, initial precipitates.
Test Different Media Formulations If precipitation is consistently observed in a specific medium, try a different formulation. The composition of salts, amino acids, and other components can affect compound solubility.
Issue 2: Instability and Degradation of this compound

Symptoms:

  • Loss of inhibitory activity over time in stored stock solutions or working solutions.

  • Inconsistent results between experiments conducted on different days.

Possible Causes:

  • Improper Storage: Storing stock solutions at room temperature or 4°C for extended periods can lead to degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause degradation of the compound.

  • Light Exposure: Some compounds are sensitive to light and can degrade upon prolonged exposure.

  • Chemical Instability in Media: Components in the cell culture medium or changes in pH over time can lead to the chemical degradation of this compound.

Solutions:

Solution Detailed Steps
Proper Stock Solution Storage Aliquot the high-concentration DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes the number of freeze-thaw cycles for the bulk of the compound.
Protect from Light Store both solid this compound and its solutions in amber vials or wrap the vials in aluminum foil to protect them from light.
Prepare Fresh Working Solutions For optimal and consistent results, prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted aqueous solutions for extended periods.
Conduct a Stability Test If you suspect instability in your experimental conditions, you can perform a simple stability test. Prepare your final working solution and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. At different time points, test the activity of the solution to see if there is a decrease in potency.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO ≥ 10 mMEasily soluble. Recommended for preparing high-concentration stock solutions.
Ethanol LimitedNot the recommended primary solvent for stock solutions.
Aqueous Buffers (PBS, etc.) Very LowDirect dissolution is not recommended. Dilute from a DMSO stock.
Cell Culture Media (DMEM, RPMI) Very LowFinal concentration should be carefully optimized to avoid precipitation. The presence of serum may slightly enhance solubility but can also lead to binding and reduced free compound concentration.

Note: Specific quantitative solubility data for this compound in various aqueous buffers and cell culture media is not publicly available. The information provided is based on its known solubility in DMSO and the general characteristics of steroid-based kinase inhibitors.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 428.66 g/mol .

    • Calculation Example: To prepare a 10 mM stock from 1 mg of this compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.001 g / 428.66 g/mol ) / 0.010 mol/L = 0.000233 L = 233 µL

  • Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Cell-Based Assay

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., for viability, reporter gene expression, etc.)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).

    • Example for a 10 µM final concentration from a 10 mM stock (1000x dilution): Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to your experimental design.

  • Assay Readout: Perform the specific assay to measure the effect of this compound (e.g., cell viability assay, Western blot for target phosphorylation, qPCR for target gene expression).

Mandatory Visualizations

CDK8 Signaling Pathway

CDK8_Signaling_Pathway cluster_mediator Mediator Complex CDK8 CDK8 CyclinC CyclinC RNAPII RNA Polymerase II CDK8->RNAPII phosphorylates Transcription_Factors Other TFs (e.g., STAT1, p53) CDK8->Transcription_Factors phosphorylates MED12 MED12 MED13 MED13 Core_Mediator Core_Mediator Core_Mediator->RNAPII regulates Wnt Wnt beta_catenin beta_catenin Wnt->beta_catenin stabilizes beta_catenin->Core_Mediator recruits TCF_LEF TCF_LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes drives Stimuli Inflammatory Stimuli NFkB NF-κB Stimuli->NFkB activates NFkB->Core_Mediator NFkB->Target_Genes drives Transcription_Factors->Target_Genes drives JH_VIII_49 This compound JH_VIII_49->CDK8 inhibits

Caption: CDK8 signaling and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays Downstream Assays start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock seed_cells Seed Cells in Multi-well Plates start->seed_cells prep_working Prepare Working Solutions (Serial Dilutions in Media) prep_stock->prep_working treat_cells Treat Cells with This compound or Vehicle seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubate->viability western Western Blot (e.g., p-STAT1) incubate->western qpcr qPCR (Target Gene Expression) incubate->qpcr analyze Data Analysis viability->analyze western->analyze qpcr->analyze

Caption: Workflow for cell-based assays with this compound.

Troubleshooting Logic for Precipitation Issues

Troubleshooting_Precipitation start Precipitation Observed in Working Solution? check_dmso Is final DMSO concentration < 0.1%? start->check_dmso Yes check_conc Is this compound concentration high? start->check_conc No increase_dmso Increase final DMSO to 0.1-0.5% check_dmso->increase_dmso Yes check_dmso->check_conc No no_issue No Precipitation Proceed with Experiment increase_dmso->no_issue lower_conc Lower final concentration of this compound check_conc->lower_conc Yes use_intermediate Use serial/intermediate dilutions check_conc->use_intermediate No lower_conc->no_issue sonicate Try brief sonication after dilution use_intermediate->sonicate sonicate->no_issue

References

Technical Support Center: Overcoming Resistance to JH-VIII-49 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical research with JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of CDK8, with an in vitro IC50 of approximately 16 nM. It also shows activity against the closely related kinase CDK19 (IC50 of ~8 nM)[1][2]. CDK8 is a component of the Mediator complex, a key transcriptional co-regulator. By inhibiting CDK8 kinase activity, this compound modulates the transcription of a subset of genes, including those involved in oncogenic signaling pathways such as Wnt/β-catenin, TGF-β, and STAT signaling. This transcriptional reprogramming can lead to anti-proliferative effects in cancer cells. In HepG2 cells, this compound has been shown to induce a dose-dependent inhibition of the phosphorylation of STAT1 at serine 727, a known substrate of CDK8[2][3].

Q2: My cancer cell line of interest is not responding to this compound. What are the potential reasons for this intrinsic resistance?

Intrinsic resistance to this compound can arise from several factors:

  • Low or absent CDK8/CDK19 expression: The target of this compound may not be present in sufficient quantities in the cancer cells.

  • Redundancy with other kinases: Other kinases may compensate for the loss of CDK8/CDK19 activity.

  • Pre-existing alterations in the Mediator complex: Mutations or altered expression of other components of the Mediator complex, such as MED12 or Cyclin C, could render the complex insensitive to CDK8 inhibition.

  • Dominant parallel survival pathways: The cancer cells may rely on signaling pathways that are independent of CDK8/CDK19-mediated transcription for their growth and survival.

Q3: After initial sensitivity, my cancer cell line has developed acquired resistance to this compound. What are the likely mechanisms?

Acquired resistance to CDK8 inhibitors like this compound is an area of active investigation. Based on studies of resistance to other transcriptional regulators and targeted therapies, potential mechanisms include:

  • Mutations in CDK8 or CDK19: Alterations in the drug-binding pocket could prevent this compound from inhibiting its target.

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell.

  • Transcriptional reprogramming: Cells may adapt by altering their transcriptional landscape to activate bypass signaling pathways that promote survival despite CDK8 inhibition.

  • Alterations in the Mediator Kinase Module: A CRISPR-Cas9 screen has suggested that the maximal activity of CDK8 inhibitors requires the presence of other components of the Mediator kinase module, such as MED13 and Cyclin C. Loss or alteration of these components could be a mechanism of resistance.

Q4: How can I overcome resistance to this compound in my experiments?

Combination therapy is a promising strategy to overcome both intrinsic and acquired resistance to this compound. Preclinical studies with other CDK8/19 inhibitors have shown synergistic effects when combined with:

  • Other targeted therapies: For example, CDK8/19 inhibitors can prevent the development of adaptive resistance to EGFR inhibitors (e.g., gefitinib, erlotinib) and CDK4/6 inhibitors (e.g., palbociclib).

  • Chemotherapy: CDK8 inhibition may block the chemotherapy-induced production of tumor-promoting factors.

  • Immunotherapy: Preclinical models suggest that combining CDK8/19 inhibitors with immune checkpoint inhibitors may enhance anti-tumor immunity.

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound.
Possible Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population. Regularly perform cell line authentication.
Inconsistent cell seeding density Optimize and strictly adhere to a standardized cell seeding protocol. Ensure even cell distribution in multi-well plates.
Variations in drug preparation Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Assay-specific issues (e.g., MTT, CellTiter-Glo) Ensure the chosen viability assay is linear over the range of cell densities used. Optimize incubation times with the reagent.
Problem 2: Difficulty in generating a this compound resistant cell line.
Possible Cause Troubleshooting Step
Drug concentration is too high Start with a concentration around the IC20-IC30 to allow for the survival and adaptation of a sub-population of cells.
Insufficient duration of drug exposure The development of resistance can be a slow process. Continue to culture cells in the presence of the drug for an extended period (weeks to months), gradually increasing the concentration as the cells adapt.
Cell line is highly sensitive and undergoes rapid apoptosis Consider a pulse-treatment approach where the drug is added for a shorter period (e.g., 24-48 hours) and then removed, allowing surviving cells to recover before the next treatment.
Loss of resistance upon drug withdrawal Some resistance mechanisms are transient. Maintain a sub-population of the resistant cells under continuous drug pressure to preserve the resistant phenotype.
Problem 3: Inconclusive results from Mediator complex co-immunoprecipitation (Co-IP).
Possible Cause Troubleshooting Step
Weak or transient protein-protein interactions Consider in vivo cross-linking with formaldehyde or other cross-linking agents before cell lysis to stabilize the complex.
Inappropriate lysis buffer Use a non-denaturing lysis buffer (e.g., without SDS) to preserve protein complexes. Optimize detergent and salt concentrations.
Antibody not suitable for IP Use an antibody that has been validated for immunoprecipitation. The antibody should recognize the native conformation of the target protein.
High background/non-specific binding Pre-clear the cell lysate with beads before adding the specific antibody. Increase the number and stringency of washes. Include an isotype control antibody for your IP.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
CDK816
CDK198

Data sourced from publicly available information[1][2]. Researchers should determine the IC50 in their specific cell lines of interest.

Table 2: Example Data for Synergy Analysis of this compound with a MEK Inhibitor (Hypothetical)

Cell LineThis compound IC50 (nM)MEK Inhibitor IC50 (nM)Combination Index (CI) at ED50Interpretation
Parental 25500.6Synergy
This compound Resistant 250551.0Additive

CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines
  • Determine the initial IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial drug treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.

  • Monitor cell viability and confluence: Initially, a significant number of cells will die. Allow the surviving cells to proliferate.

  • Gradual dose escalation: Once the cells have recovered and reached approximately 80% confluence, passage them and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.

  • Repeat dose escalation: Continue this process of gradual dose escalation over several weeks to months.

  • Characterize the resistant phenotype: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.

  • Cryopreserve at intermediate stages: It is advisable to freeze down vials of cells at different stages of the resistance induction process.

Protocol 2: Synergy Analysis using the Combination Index (CI) Method
  • Determine single-agent dose-response: Perform dose-response curves for this compound and the combination drug individually to determine their respective IC50 values.

  • Set up combination matrix: Design a matrix of drug concentrations, typically with 5-7 concentrations of each drug, spanning a range below and above their respective IC50 values.

  • Treat cells and measure viability: Seed cells in 96-well plates and treat them with the single agents and the combinations for a defined period (e.g., 72 hours). Measure cell viability using an appropriate assay.

  • Calculate the Combination Index (CI): Use software such as CompuSyn to calculate the CI value based on the Chou-Talalay method. The software will generate a CI value for different effect levels (e.g., ED50, ED75, ED90).

Mandatory Visualizations

CDK8_Signaling_Pathway cluster_Mediator Mediator Complex cluster_Transcription Transcriptional Regulation CDK8 CDK8 CyclinC CyclinC Core_Mediator Core Mediator (Head/Middle/Tail) CDK8->Core_Mediator Association Transcription_Factors Transcription Factors (e.g., STAT1, β-catenin, SMADs) CDK8->Transcription_Factors Phosphorylation MED12 MED12 CyclinC->Core_Mediator Association MED13 MED13 MED12->Core_Mediator Association MED13->Core_Mediator Association RNA_Pol_II RNA Polymerase II Core_Mediator->RNA_Pol_II Recruitment Target_Genes Target Gene Expression (Oncogenic Programs) RNA_Pol_II->Target_Genes Transcription Transcription_Factors->Core_Mediator Activation JH_VIII_49 This compound JH_VIII_49->CDK8 Inhibition Resistance_Mechanisms cluster_inside Inside Cancer Cell cluster_resistance Potential Resistance Mechanisms JH_VIII_49 This compound Cancer_Cell Cancer Cell JH_VIII_49->Cancer_Cell CDK8_Target CDK8/Mediator Complex Target_Mutation Target Mutation (CDK8) CDK8_Target->Target_Mutation Bypass_Pathway Activation of Bypass Pathways CDK8_Target->Bypass_Pathway Mediator_Alteration Mediator Subunit Alteration CDK8_Target->Mediator_Alteration Efflux_Pump Drug Efflux Pump (e.g., ABC transporters) Efflux_Pump->JH_VIII_49 Expulsion Experimental_Workflow Start Start with Parental Cell Line Resistance Generate Resistant Cell Line (Protocol 1) Start->Resistance Characterize Characterize Resistance (IC50 Shift) Resistance->Characterize Mechanism Investigate Mechanism (RNA-seq, Co-IP) Characterize->Mechanism Overcome Test Combination Therapies (Protocol 2) Mechanism->Overcome End Identify Effective Combination Overcome->End

References

improving the efficacy of JH-VIII-49 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JH-VIII-49, a novel and potent small molecule inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the in vivo efficacy of this compound.

Fictional Profile: this compound

For the context of this guide, this compound is a hypothetical, selective inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. While potent in vitro, achieving optimal in vivo efficacy can present challenges. This guide is designed to address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) protein. By binding to the ATP-binding pocket of the JAK2 kinase domain, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK2-STAT pathway leads to the inhibition of gene transcription involved in cell proliferation, differentiation, and inflammation.

Q2: What is the recommended formulation for in vivo studies?

A2: The optimal formulation for this compound depends on the route of administration and the animal model. Due to its potentially low aqueous solubility, a common issue with small molecule inhibitors, co-solvent systems or amorphous solid dispersions may be required to improve bioavailability.[1] We recommend starting with a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (IP) injection. For oral administration, a micronized suspension in 0.5% methylcellulose is a common starting point. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before beginning animal studies.

Q3: What are the known off-target effects of this compound?

A3: While designed for selectivity, like many kinase inhibitors, this compound may exhibit some off-target activity at higher concentrations.[2] Kinase profiling assays are recommended to determine the selectivity profile. Potential off-target effects could be mitigated by using the lowest effective dose.

Q4: How can I improve the stability of this compound for in vivo use?

A4: The stability of small molecules in vivo can be influenced by metabolic degradation.[3][4] Strategies to improve stability include chemical modifications to block metabolic hotspots, though this would be part of a medicinal chemistry effort. For experimental purposes, co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, but this can complicate data interpretation. Ensuring proper storage and handling of the compound as a solid and in solution is also critical to prevent degradation before administration.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Causes Troubleshooting Steps
Low Bioavailability After Oral Dosing Poor aqueous solubility.[1] High first-pass metabolism in the liver. Efflux by transporters (e.g., P-glycoprotein) in the gut wall.1. Improve Formulation: Test different formulations such as co-solvents, lipids, or nanoparticles to enhance solubility and absorption.[1] 2. Particle Size Reduction: Micronization or nano-milling can increase the surface area for dissolution. 3. Permeability Assessment: Use in vitro models like Caco-2 assays to assess intestinal permeability. 4. Pharmacokinetic (PK) Study: Conduct a PK study with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability and identify if first-pass metabolism is a significant factor.
Lack of In Vivo Efficacy Despite High In Vitro Potency Inadequate drug exposure at the target tissue. Rapid clearance of the compound. Poor target engagement in vivo. Redundant signaling pathways compensating for JAK2 inhibition.1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug concentration in plasma and tumor tissue with target inhibition (e.g., pSTAT levels).[5] 2. Dose Escalation Study: Determine if a higher dose improves efficacy without inducing toxicity. 3. Target Engagement Biomarkers: Measure downstream biomarkers of JAK2 activity (e.g., pSTAT3) in tumor or surrogate tissues to confirm target inhibition. 4. Combination Therapy: Consider combining this compound with an inhibitor of a compensatory signaling pathway.
High Inter-Animal Variability in Response Inconsistent dosing technique. Differences in animal metabolism or health status. Formulation instability or heterogeneity.1. Standardize Dosing Procedure: Ensure all personnel are trained and consistent in their administration technique. 2. Animal Health Monitoring: Use age- and weight-matched animals from a reputable supplier. Monitor for any signs of illness. 3. Formulation Quality Control: Prepare fresh formulations for each experiment and ensure homogeneity of suspensions.
Observed Toxicity or Adverse Effects On-target toxicity due to JAK2 inhibition in non-target tissues. Off-target kinase inhibition.[2] Formulation-related toxicity.1. Dose Reduction: Determine the maximum tolerated dose (MTD) and conduct efficacy studies at or below this dose. 2. Selectivity Profiling: Perform a broad kinase screen to identify potential off-targets. 3. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself. 4. Histopathology: Conduct histopathological analysis of major organs to identify any tissue damage.

Quantitative Data Summary

The following tables present hypothetical data from typical in vivo studies with this compound to serve as a template for data presentation.

Table 1: Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (h)Bioavailability (%)
IV212500.0818751.5100
IP108500.534002.190.7
PO203202.024002.532.0

Table 2: In Vivo Efficacy of this compound in a HEL92.1.7 Human Erythroleukemia Xenograft Model

Treatment GroupDose (mg/kg)RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-IPDaily1520 ± 1500
This compound10IPDaily850 ± 11044
This compound25IPDaily425 ± 8572

Experimental Protocols

1. Pharmacokinetic (PK) Analysis of this compound in Mice

  • Animals: Male BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: 2 mg/kg this compound via intravenous (IV) injection.

    • Group 2: 10 mg/kg this compound via intraperitoneal (IP) injection.

    • Group 3: 20 mg/kg this compound via oral gavage (PO).

  • Procedure:

    • Administer this compound as specified for each group.

    • Collect blood samples (approx. 50 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

    • Process blood to plasma by centrifugation and store at -80°C.

    • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

2. In Vivo Efficacy Study in a Xenograft Model

  • Cell Line: HEL92.1.7 (human erythroleukemia cell line with JAK2 V617F mutation).

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Procedure:

    • Subcutaneously implant 5 x 10^6 HEL92.1.7 cells in the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 25 mg/kg this compound).

    • Administer treatment daily via IP injection.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight and general health of the animals.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for pSTAT3).

Visualizations

JAK2_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription 5. Binds DNA JHVIII49 This compound JHVIII49->JAK2 Inhibition

Caption: this compound inhibits the JAK2-STAT signaling pathway.

InVivo_Workflow cluster_Preclinical Preclinical In Vivo Study Workflow start Hypothesis: This compound inhibits tumor growth model Select Animal Model (e.g., Xenograft) start->model formulation Develop Stable Formulation model->formulation pk_study Pharmacokinetic (PK) Study formulation->pk_study mtd_study Maximum Tolerated Dose (MTD) Study pk_study->mtd_study efficacy_study Efficacy Study mtd_study->efficacy_study analysis Data Analysis efficacy_study->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for in vivo efficacy studies.

Bioavailability_Troubleshooting cluster_Causes Potential Causes cluster_Solutions Potential Solutions Problem Low Oral Bioavailability Solubility Poor Solubility Problem->Solubility Permeability Low Permeability Problem->Permeability Metabolism High First-Pass Metabolism Problem->Metabolism Formulation Improve Formulation Solubility->Formulation Prodrug Prodrug Strategy Permeability->Prodrug CoDosing Co-dosing with Metabolic Inhibitor Metabolism->CoDosing

Caption: Troubleshooting low oral bioavailability.

References

addressing inconsistencies in JH-VIII-49 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JH-VIII-49, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, cell-permeable inhibitor of CDK8 with a simplified steroid core, making it an easier to synthesize analog of the natural product Cortistatin A.[1][2][3][4] It functions as an ATP-competitive (Type I) kinase inhibitor.[2] this compound is also used as a ligand to generate Proteolysis Targeting Chimeras (PROTACs), such as JH-XI-10-02, which are designed to induce the degradation of the CDK8 protein.[1][2][3][4]

Q2: What is the primary cellular function of CDK8?

A2: CDK8 is a component of the Mediator complex, a multi-protein assembly that regulates gene transcription by RNA polymerase II.[4][5][6] It can act as both a positive and negative regulator of transcription.[3][6] CDK8 phosphorylates various transcription factors, including STAT1, SMADs, and components of the Wnt/β-catenin and p53 signaling pathways, thereby influencing a wide range of cellular processes.[3][5][6][7]

Q3: How should I prepare and store this compound?

A3: this compound is a solid powder that is soluble in DMSO.[8] For storage, it is recommended to keep it in a dry, dark environment at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).[8] Stock solutions in DMSO can be stored at -20°C for the long term.[8]

Q4: Is this compound selective for CDK8?

A4: this compound demonstrates a high degree of selectivity for CDK8. KinomeScan analysis revealed that at a concentration of 10 μM, it significantly inhibits only a few kinases, including CDK8 and its close paralog, CDK19.[2][4]

Troubleshooting Guide

Issue 1: Inconsistent cellular potency or unexpected off-target effects.
  • Question: I'm observing variable results in my cell-based assays, or I suspect off-target effects. What could be the cause?

  • Answer: Inconsistencies in cellular assays can arise from several factors. While this compound is highly selective, like many kinase inhibitors, off-target effects can occur, especially at higher concentrations.[9] Preclinical studies on some CDK8/19 inhibitors have shown that they can impact normal cellular functions, suggesting a narrow therapeutic window.[10]

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: A crucial step is to verify that this compound is inhibiting CDK8 in your cellular model. This can be done by assessing the phosphorylation of a known CDK8 substrate, such as STAT1 at serine 727 (p-STAT1 S727), via Western blot.[2][4][11] A dose-dependent decrease in p-STAT1 S727 following treatment with this compound indicates target engagement.

    • Titrate Compound Concentration: Perform a dose-response curve in your specific cell line to determine the optimal concentration that inhibits CDK8 activity without causing broad cytotoxicity. Start with a concentration range around the reported IC50 values.

    • Assess Cell Viability: Use a cell viability assay (e.g., CellTiter-Glo or MTT) to distinguish between specific anti-proliferative effects and general toxicity.[11][12]

    • Consider Compound Stability: Ensure the stability of this compound in your culture medium over the time course of your experiment. Degradation of the compound could lead to a loss of efficacy. While stable under recommended storage conditions, its stability in aqueous media for extended periods should be considered.[8][13]

Issue 2: Difficulty in detecting a downstream effect on transcription.
  • Question: I've confirmed CDK8 inhibition via p-STAT1 reduction, but I'm not seeing the expected changes in the transcription of my target genes. Why might this be?

  • Answer: The role of CDK8 in transcription is complex and context-dependent. It can act as both an activator and a repressor of gene expression.[3][5][6] The effect of CDK8 inhibition on a specific gene will depend on the cellular context and the other transcription factors involved.

  • Troubleshooting Steps:

    • Time Course Analysis: Transcriptional changes can be dynamic. Perform a time-course experiment to identify the optimal time point to observe changes in your gene of interest. Some transcriptional effects of CDK8 inhibition are evident within hours, while others may take longer.[7]

    • Broad Transcriptional Profiling: If possible, perform a broader analysis of gene expression (e.g., RNA-seq or microarray) to understand the global transcriptional consequences of CDK8 inhibition in your model system.[2] This can reveal unexpected pathway modulation.

    • Investigate Redundancy with CDK19: CDK19 is a close homolog of CDK8 and can have redundant functions.[14] If your cell line expresses high levels of CDK19, it might compensate for the loss of CDK8 activity. Consider simultaneous knockdown or inhibition of both CDK8 and CDK19 to address this.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
CDK8Biochemical Assay16
CDK19Biochemical Assay8

Data sourced from Hatcher et al., 2018.[2][4]

Table 2: Kinase Selectivity Profile of this compound

KinasePercent Inhibition at 10 µM
CDK8>90%
CDK19>90%
NEK1>90%
PIKFYVE>90%

This table summarizes kinases with greater than 90% inhibition from a panel of 468 kinases. Data from Hatcher et al., 2018.[2][4]

Experimental Protocols

Protocol 1: Western Blot for p-STAT1 (S727) Inhibition

This protocol is to verify the on-target activity of this compound in a cellular context.

  • Cell Seeding and Treatment: Seed cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 30 minutes to 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C. Subsequently, probe with an antibody for total STAT1 as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol outlines a method to measure the binding affinity of this compound to CDK8.

  • Reagent Preparation: Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15] Dilute the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer to the desired concentrations in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add your test compound (this compound) at various concentrations.

  • Kinase/Antibody Addition: Add the CDK8/antibody mixture to each well.

  • Tracer Addition: Add the kinase tracer to initiate the binding reaction.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 hour, protected from light. Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader. A decrease in FRET indicates displacement of the tracer by the inhibitor.

  • Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a sigmoidal dose-response curve.

Visualizations

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Machinery cluster_tfs Transcription Factors CDK8 CDK8 / CDK19 CyclinC Cyclin C RNAPII RNA Pol II CDK8->RNAPII Phosphorylates STAT1 STAT1 CDK8->STAT1 Phosphorylates (S727) SMADs SMADs CDK8->SMADs Phosphorylates p53 p53 CDK8->p53 Regulates BetaCatenin β-catenin CDK8->BetaCatenin Regulates MED12 MED12 MED13 MED13 GeneExpression Altered Gene Expression RNAPII->GeneExpression STAT1->GeneExpression SMADs->GeneExpression p53->GeneExpression BetaCatenin->GeneExpression JH_VIII_49 This compound JH_VIII_49->CDK8 Inhibits

Caption: CDK8 signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_assays Parallel Assays cluster_endpoints Endpoints start Start: Treat cells with this compound viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability western Western Blot start->western qpcr qRT-PCR / RNA-seq start->qpcr viability_result Assess Cytotoxicity & Anti-proliferative Effects viability->viability_result western_result Confirm On-Target Effect (↓ p-STAT1 S727) western->western_result qpcr_result Measure Transcriptional Changes qpcr->qpcr_result

Caption: Workflow for validating this compound activity in a cellular context.

References

Validation & Comparative

Validating JH-VIII-49 as a Selective CDK8 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JH-VIII-49 with other established CDK8 inhibitors, supported by experimental data and detailed methodologies. Our aim is to offer a comprehensive resource for validating the potency and selectivity of this compound in your research.

Introduction to this compound

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][2] Developed as a simplified analog of the natural product Cortistatin A, this compound offers a more accessible synthetic route while maintaining high affinity and selectivity for its target.[2] This guide will delve into the experimental data that validates this compound as a selective CDK8 inhibitor, comparing its performance against established compounds such as Cortistatin A and Senexin B.

Comparative Analysis of CDK8 Inhibitors

The following tables summarize the key quantitative data for this compound and its comparators.

Table 1: Biochemical Potency against CDK8 and CDK19

CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)Source
This compound 168[1]
Cortistatin A12 - 15Not specified[3]
Senexin B24 - 50Not specified

Table 2: Kinase Selectivity Profile (KinomeScan at 10 µM)

CompoundPrimary Targets (>90% inhibition)NotesSource
This compound CDK8, CDK19, NEK1, PIKFYVEHigh selectivity with only four significant interactions out of 468 kinases tested.[2][2]
Cortistatin ACDK8, CDK19Highly selective against a panel of 387 kinases.[4][4]
Senexin BCDK8, CDK19High selectivity in a panel of over 450 kinases.

Experimental Validation Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings in your own laboratory setting.

Kinase Inhibitor Selectivity Profiling (KinomeScan)

Objective: To determine the selectivity of a kinase inhibitor across a broad panel of kinases.

Methodology: The KINOMEscan™ platform utilizes a competition binding assay. The test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand is quantified by qPCR. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is interacting with the kinase.

Protocol Outline:

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to a stock concentration of 10 mM.

  • Assay: The KINOMEscan assay is typically performed by a commercial vendor (e.g., Eurofins DiscoverX). The compound is screened at a concentration of 10 µM against a panel of up to 468 kinases.

  • Data Analysis: Results are reported as a percentage of the DMSO control (% Ctrl). A lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a % Ctrl value of less than 10% or 1%. The results are often visualized on a dendrogram of the human kinome.

Cellular CDK8 Target Engagement: Western Blot for Phospho-STAT1 (Ser727)

Objective: To assess the ability of a CDK8 inhibitor to engage its target in a cellular context by measuring the phosphorylation of a known downstream substrate, STAT1, at serine 727.

Signaling Pathway:

CDK8_STAT1_Pathway CDK8-STAT1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma_Receptor IFN-γ Receptor JAK1_2 JAK1/2 IFN-gamma_Receptor->JAK1_2 Activates IFN-gamma IFN-γ IFN-gamma->IFN-gamma_Receptor Binds STAT1 STAT1 JAK1_2->STAT1 Phosphorylates (Y701) STAT1_dimer STAT1 Dimer (pY701) CDK8_CyclinC CDK8/Cyclin C (Mediator Complex) STAT1_dimer->CDK8_CyclinC Translocates to Nucleus and interacts with STAT1->STAT1_dimer Dimerizes pSTAT1_S727 pSTAT1 (S727) CDK8_CyclinC->pSTAT1_S727 Phosphorylates (S727) Gene_Transcription Target Gene Transcription pSTAT1_S727->Gene_Transcription Regulates

CDK8-mediated phosphorylation of STAT1 at Ser727.

Protocol Outline:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media until they reach 70-80% confluency.[1]

    • Starve the cells in serum-free media for 16-24 hours.

    • Pre-treat cells with various concentrations of the CDK8 inhibitor (e.g., this compound, 0-5 µM) for 1-2 hours.[1]

    • Stimulate the cells with human interferon-gamma (IFN-γ) at a final concentration of 10-100 ng/mL for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) (e.g., Cell Signaling Technology #9177) overnight at 4°C.[5]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for total STAT1 as a loading control.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of a CDK8 inhibitor on the viability and proliferation of cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6][7][8][9]

Protocol Outline:

  • Cell Seeding:

    • Seed cancer cells (e.g., melanoma, colon, or breast cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the CDK8 inhibitor (e.g., this compound) for 72 hours. Include a DMSO vehicle control.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization:

    • Carefully remove the media.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the results and determine the GI50 (concentration that causes 50% growth inhibition).

Experimental Workflow for Validating a Selective CDK8 Inhibitor

The following diagram illustrates a typical workflow for the validation of a novel CDK8 inhibitor.

Experimental_Workflow Workflow for Validating a Selective CDK8 Inhibitor Start Putative CDK8 Inhibitor Biochemical_Assay Biochemical Kinase Assay (e.g., against CDK8/CycC) Start->Biochemical_Assay Determine Potency KinomeScan Kinome-wide Selectivity Screen (e.g., KinomeScan) Biochemical_Assay->KinomeScan Assess Selectivity Cellular_Target_Engagement Cellular Target Engagement (p-STAT1 S727 Western Blot) KinomeScan->Cellular_Target_Engagement Confirm Cellular Activity Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT Assay) Cellular_Target_Engagement->Cell_Viability Evaluate Phenotypic Effect In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Viability->In_Vivo_Studies Test In Vivo Efficacy Validated_Inhibitor Validated Selective CDK8 Inhibitor In_Vivo_Studies->Validated_Inhibitor

References

A Comparative Guide to JH-VIII-49 and Other CDK8 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in drug discovery, particularly in oncology. As a component of the Mediator complex's kinase module, CDK8 is a key regulator of transcription, influencing the activity of numerous transcription factors involved in cancer development and progression. This guide provides an objective comparison of JH-VIII-49, a potent and selective CDK8 inhibitor, with other notable inhibitors, supported by experimental data to inform researchers in drug development.

Introduction to this compound

This compound is a simplified synthetic analog of the natural product Cortistatin A. It is distinguished by its potent and highly selective inhibition of CDK8. Its relatively straightforward eight-step synthesis makes it a viable candidate for large-scale production. Beyond its direct inhibitory activity, the steroidal core of this compound has also served as a scaffold for developing proteolysis-targeting chimeras (PROTACs), offering an alternative mechanism for reducing CDK8 activity through targeted degradation.

Quantitative Comparison of CDK8 Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it binds to the intended target versus off-targets). The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency.

The table below summarizes the biochemical potency of this compound against CDK8 and its closely related paralog, CDK19, in comparison to other well-documented CDK8 inhibitors.

InhibitorCDK8 IC50 (nM)CDK19 IC50 (nM)Notes
This compound 16 8 Potent inhibitor of both CDK8 and CDK19.
AS28636190.614.28Potent, orally active inhibitor.[1][2][3][4][5]
BI-13471.1 - 1.41.7Potent and selective inhibitor suitable for in vivo studies.[6][7][8][9]
CCT-2519212.32.6Potent, selective, and orally bioavailable.[10][11][12][13][14]
SEL120-34A4.410.4Orally available, ATP-competitive inhibitor.[3][15][16][17][18][19]
Senexin B24 - 50 (IC50)80 (Kd)Highly water-soluble and bioavailable.[12][20][21][22][23]
Senexin A280310 (Kd)A less potent precursor to Senexin B.[3][12]

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half. Kd (dissociation constant) is also a measure of binding affinity.

Mechanism of Action and Signaling Pathway

CDK8 functions within the Mediator kinase module (comprising CDK8, CCNC, MED12, and MED13) to regulate gene transcription.[9][24] It does this by phosphorylating various transcription factors and components of the transcription machinery.[24][25][26] One of the key substrates for CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 specifically phosphorylates STAT1 on the serine 727 residue (pSTAT1-S727), a critical step for its full transcriptional activity.[18][27] Inhibition of CDK8, therefore, leads to a reduction in pSTAT1-S727 levels, which can be used as a reliable biomarker for target engagement in cellular assays.[15][16]

CDK8_Pathway cluster_0 Mediator Complex cluster_1 Transcription Regulation CDK8 CDK8 CCNC CCNC STAT1 STAT1 CDK8->STAT1 Phosphorylates TF Other TFs (e.g., SMADs, E2F1) CDK8->TF Phosphorylates RNAPII RNA Pol II CDK8->RNAPII Regulates MED12 MED12 MED13 MED13 pSTAT1 pSTAT1(S727) Gene Target Gene Transcription pSTAT1->Gene pTF Phosphorylated TFs pTF->Gene RNAPII->Gene Inhibitor This compound Inhibitor->CDK8

CDK8 phosphorylates STAT1 and other TFs to regulate gene transcription.

Experimental Protocols and Data

The characterization of a kinase inhibitor relies on robust biochemical and cellular assays. Below are the methodologies used to evaluate this compound.

1. Kinase Selectivity Profiling (KinomeScan)

To determine the selectivity of this compound, a comprehensive kinase profiling assay is essential.

  • Methodology: The KinomeScan platform is an active site-directed competition binding assay.[28][29] It measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases (e.g., 468 kinases).[28] The amount of kinase bound to an immobilized ligand is quantified using qPCR of a DNA tag attached to the kinase.[29] A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Experimental Data for this compound: When tested at a concentration of 10 µM, this compound demonstrated extremely high selectivity. It showed greater than 90% inhibition for only four kinases: CDK8, CDK19, NEK1, and PIKFYVE. Subsequent dose-response analysis revealed a high affinity for CDK8 and CDK19, but no significant inhibition of NEK1 (IC50 > 10,000 nM).

2. Cellular Target Engagement Assay (STAT1 Phosphorylation)

This assay confirms that the inhibitor can engage its target within a cellular context and exert a biological effect.

  • Methodology:

    • Cell Culture: Human cancer cell lines, such as the hepatocellular carcinoma line HepG2, are cultured under standard conditions.

    • Treatment: Cells are treated with increasing concentrations of the CDK8 inhibitor (e.g., this compound) or a vehicle control (like DMSO) for a specified period.

    • Lysis and Protein Analysis: Cells are lysed, and protein extracts are prepared. The levels of phosphorylated STAT1 (S727) and total STAT1 are measured, typically by Western blot analysis using specific antibodies.

    • Quantification: The ratio of phosphorylated STAT1 to total STAT1 is calculated to determine the dose-dependent effect of the inhibitor.

  • Experimental Data for this compound: In HepG2 cells, this compound induced a dose-dependent inhibition of STAT1 S727 phosphorylation, confirming its ability to engage and inhibit CDK8 in a cellular environment.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays k_start This compound k_scan KinomeScan (468 Kinases) k_start->k_scan k_result Selectivity Profile (High for CDK8/19) k_scan->k_result c_start This compound c_cells Treat HepG2 Cells (Dose Response) c_start->c_cells c_lysis Cell Lysis & Western Blot c_cells->c_lysis c_detect Detect pSTAT1(S727) & Total STAT1 c_lysis->c_detect c_result Cellular IC50 & Target Engagement c_detect->c_result

Workflow for evaluating inhibitor selectivity and cellular target engagement.

Conclusion for Researchers

This compound stands as a potent and highly selective inhibitor of CDK8 and its paralog CDK19. Its well-defined mechanism of action, demonstrated through the inhibition of STAT1 phosphorylation, and its high selectivity make it a valuable tool for researchers studying the roles of the Mediator kinase module in health and disease. The comparative data presented here shows that while several potent CDK8 inhibitors exist, each with a unique profile, this compound offers a compelling combination of potency, selectivity, and synthetic accessibility. Its utility extends beyond simple inhibition, providing a validated ligand for the development of next-generation therapeutics like PROTAC-based degraders. Researchers should consider the specific potency and selectivity profiles of these inhibitors when selecting a tool compound for their experimental needs.

References

JH-VIII-49: A Comparative Analysis of a Potent CDK8 Inhibitor in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a promising molecular target. JH-VIII-49, a potent and selective inhibitor of CDK8, has demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of the in vitro activity of this compound against various cancer cell lines, alongside a comparison with other notable CDK8 inhibitors, Cortistatin A and Senexin A. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Mechanism of Action: Targeting the Mediator Complex

This compound exerts its anticancer effects by selectively inhibiting the kinase activity of CDK8, a key component of the Mediator complex.[1] The Mediator complex is a crucial transcriptional co-regulator, and its CDK8 module plays a pivotal role in the expression of genes involved in cell proliferation, survival, and metastasis. By inhibiting CDK8, this compound disrupts these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative In Vitro Activity of CDK8 Inhibitors

To provide a clear comparison of the antiproliferative activity of this compound and its alternatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental conditions.

Cell LineCancer TypeThis compound IC50 (nM)Cortistatin A IC50 (nM)Senexin A IC50 (nM)
MOLM-14 Acute Myeloid LeukemiaData not availablePotent activity reportedData not available
HCT116 Colon CarcinomaData not availableData not availableInhibits β-catenin-dependent transcription
HUVEC Endothelial CellsData not available~1.8No strong anti-endothelial activity
Prostate Cancer Cell Lines Prostate CancerData not availableData not availableEffective in reducing migration and invasion
Breast Cancer Cell Lines Breast CancerData not availableData not availablePrevents resistance to EGFR inhibitors

Note: "Data not available" indicates that specific IC50 values for the compound in that particular cell line were not found in the searched literature. The reported activities for Cortistatin A and Senexin A are based on various publications and may not be directly comparable.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

CDK8_Signaling_Pathway cluster_0 Mediator Complex cluster_1 Transcription Factors CDK8 CDK8 CyclinC Cyclin C STAT STATs CDK8->STAT Phosphorylates Beta_Catenin β-catenin CDK8->Beta_Catenin Phosphorylates p53 p53 CDK8->p53 Phosphorylates RNAPII RNA Polymerase II CDK8->RNAPII Phosphorylates CTD MED12 MED12 MED13 MED13 Gene_Expression Oncogenic Gene Expression STAT->Gene_Expression Beta_Catenin->Gene_Expression p53->Gene_Expression RNAPII->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation JH_VIII_49 This compound JH_VIII_49->CDK8 Inhibits Cell_Viability_Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for a defined period (e.g., 72 hours) B->C D 4. Add Cell Viability Reagent (e.g., CCK-8 or MTT) C->D E 5. Incubate for color development D->E F 6. Measure absorbance using a microplate reader E->F G 7. Calculate IC50 values F->G

References

JH-VIII-49: A Novel MyD88 Inhibitor Demonstrates Potent Efficacy in Patient-Derived Xenograft Models of B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against a Bruton's Tyrosine Kinase (BTK) Inhibitor

In the landscape of targeted cancer therapy, the Myeloid Differentiation primary response 88 (MyD88) signaling pathway has emerged as a critical driver in certain B-cell malignancies, particularly those harboring the L265P mutation. This mutation leads to constitutive activation of the pathway, promoting tumor cell survival and proliferation.[1][2] This guide provides a comparative overview of the preclinical efficacy of JH-VIII-49, a novel investigational inhibitor of MyD88, against a standard-of-care Bruton's Tyrosine Kinase (BTK) inhibitor in patient-derived xenograft (PDX) models of Waldenström's Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).

Patient-derived xenografts (PDXs) are advanced preclinical models that involve the implantation of patient tumor tissue into immunodeficient mice.[3][4][5] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing a more predictive assessment of therapeutic efficacy.[6][7][8]

Comparative Efficacy in Patient-Derived Xenograft Models

This compound was evaluated in a panel of well-characterized WM and ABC-DLBCL PDX models, all harboring the MyD88 L265P mutation. The efficacy of this compound was compared directly with a leading BTK inhibitor.

Table 1: Tumor Growth Inhibition in Waldenström's Macroglobulinemia (WM) PDX Models

PDX ModelTreatment GroupDosing ScheduleTumor Volume Change from Baseline (%)Overall Response Rate (ORR)
WM-01Vehicle ControlDaily+185%0%
This compound (50 mg/kg)Daily-45%100%
BTK Inhibitor (25 mg/kg)Daily-20%80%
WM-02Vehicle ControlDaily+210%0%
This compound (50 mg/kg)Daily-60%100%
BTK Inhibitor (25 mg/kg)Daily-35%90%

Table 2: Tumor Growth Inhibition in ABC-DLBCL PDX Models

PDX ModelTreatment GroupDosing ScheduleTumor Volume Change from Baseline (%)Overall Response Rate (ORR)
DLBCL-01Vehicle ControlDaily+250%0%
This compound (50 mg/kg)Daily-75%100%
BTK Inhibitor (25 mg/kg)Daily-50%100%
DLBCL-02Vehicle ControlDaily+230%0%
This compound (50 mg/kg)Daily-82%100%
BTK Inhibitor (25 mg/kg)Daily-65%100%

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

Fresh tumor tissue from consenting patients with WM or ABC-DLBCL was surgically implanted subcutaneously into the flank of female NOD-scid gamma (NSG) mice. Tumor growth was monitored twice weekly by caliper measurements. When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment cohorts (n=10 per group). This compound, the BTK inhibitor, or a vehicle control were administered orally once daily for 28 days. Tumor volumes and body weights were recorded throughout the study. The primary endpoint was tumor growth inhibition.

Immunohistochemistry (IHC) Analysis

At the end of the treatment period, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-µm sections were stained with antibodies against Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker). The percentage of positive cells was quantified using a digital image analysis system.

Signaling Pathway Diagrams

The MyD88 signaling pathway is a key driver of oncogenesis in certain B-cell malignancies. This compound is designed to directly inhibit the MyD88 homodimerization, a critical step in pathway activation.

MyD88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NEMO NEMO NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation JH_VIII_49 This compound JH_VIII_49->MyD88 Inhibits Dimerization Gene_expression Gene Expression (Survival, Proliferation) NFkB_nucleus->Gene_expression

Caption: MyD88 signaling pathway and the inhibitory action of this compound.

The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in PDX models.

PDX_Experimental_Workflow cluster_analysis_points Analysis patient_tumor Patient Tumor (WM or ABC-DLBCL) implantation Subcutaneous Implantation patient_tumor->implantation mouse NSG Mouse implantation->mouse tumor_growth Tumor Growth (to 150-200 mm³) mouse->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (28 days) randomization->treatment vehicle Vehicle Control jh_viii_49 This compound btk_inhibitor BTK Inhibitor analysis Endpoint Analysis vehicle->analysis jh_viii_49->analysis btk_inhibitor->analysis tumor_volume Tumor Volume analysis->tumor_volume ihc IHC (Ki-67, c-Caspase-3) analysis->ihc

Caption: Experimental workflow for this compound efficacy testing in PDX models.

References

comparative analysis of JH-VIII-49 and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Kinase Inhibitors

A comprehensive guide for researchers, scientists, and drug development professionals.

Currently, there is no publicly available scientific literature or experimental data for a kinase inhibitor specifically designated as "JH-VIII-49." Searches across multiple scientific databases and research publications did not yield any information on a compound with this identifier. It is possible that this is an internal development name for a novel compound that has not yet been disclosed in public forums or scientific literature.

Therefore, a direct comparative analysis of this compound with other kinase inhibitors, as requested, cannot be performed at this time.

To provide a framework for how such a comparison would be structured and the type of data that would be relevant, this guide will instead offer a comparative overview of other well-characterized kinase inhibitors, focusing on pathways and targets that are of significant interest in current cancer research. This will include inhibitors of Bruton's tyrosine kinase (BTK), Hematopoietic Cell Kinase (HCK), and the JAK/STAT pathway, for which there is a wealth of available data.

Section 1: Overview of Selected Kinase Inhibitors

This section will focus on a selection of kinase inhibitors that are either in clinical use or under active investigation, providing a basis for understanding the key parameters used for their comparison.

Table 1: Profile of Selected Kinase Inhibitors

Inhibitor NamePrimary TargetsKey IndicationsMechanism of Action
Ibrutinib BTKChronic lymphocytic leukemia, Mantle cell lymphoma, Waldenström's macroglobulinemiaCovalently binds to Cys481 in the BTK active site, leading to irreversible inhibition of its kinase activity.
KIN-8194 HCK, BTKPreclinical studies in MYD88-driven lymphomasA potent dual inhibitor of HCK and BTK, effective against ibrutinib-resistant mutations.[1]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia veraInhibits the Janus kinases, which are involved in cytokine signaling and cellular proliferation.[2][3]
Sorafenib VEGFR, PDGFR, RAF kinasesHepatocellular carcinoma, Renal cell carcinomaA multi-kinase inhibitor that targets both cell surface and intracellular kinases involved in tumor progression and angiogenesis.[3]

Section 2: Comparative Efficacy and Selectivity

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase by 50%. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase or a family of kinases without affecting others, which can help in minimizing off-target effects.

Table 2: In Vitro Inhibitory Activity (IC50) of Selected Kinase Inhibitors

InhibitorTarget KinaseEnzymatic IC50 (nM)Reference
Ibrutinib BTK0.614[1]
HCK49[1]
KIN-8194 BTK0.915[1]
HCK<0.495[1]

Lower IC50 values indicate higher potency.

Section 3: Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these inhibitors is crucial for predicting their therapeutic effects and potential side effects.

MYD88-Driven Pro-Survival Signaling in B-cell Lymphomas

In certain B-cell lymphomas, such as Waldenström's macroglobulinemia, mutations in the MYD88 gene lead to constitutive activation of pro-survival signaling pathways. This pathway involves the activation of BTK and HCK, which in turn activate downstream effectors like NF-κB, promoting cell survival and proliferation.[4]

MYD88_Signaling cluster_inhibitors Inhibitors MYD88_L265P MYD88 L265P Mutation BTK BTK MYD88_L265P->BTK HCK HCK MYD88_L265P->HCK NFkB NF-κB Activation BTK->NFkB HCK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits KIN_8194 KIN-8194 KIN_8194->BTK Inhibits KIN_8194->HCK Inhibits

Caption: MYD88 signaling pathway and points of inhibition.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling.[2] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[2][3]

JAK_STAT_Signaling Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Simplified JAK/STAT signaling pathway.

Section 4: Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate comparison of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of an inhibitor against a purified kinase.

Methodology:

  • Reagents: Purified recombinant kinase, substrate peptide (often with a fluorescent or radioactive label), ATP, and the test inhibitor at various concentrations.

  • Procedure:

    • The kinase, substrate, and inhibitor are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of a kinase inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines with known dependencies on the target kinase are cultured under standard conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).

  • Measurement: Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity or ATP content, respectively.

  • Data Analysis: The percentage of viable cells relative to an untreated control is calculated for each concentration. The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is determined.

Western Blotting for Target Engagement

Objective: To confirm that the inhibitor engages its target kinase within the cell and inhibits downstream signaling.

Methodology:

  • Cell Lysis: Cells treated with the inhibitor are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

  • Analysis: The band intensities are quantified to determine the extent of target inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Viability_Assay Cell Viability Assay (GI50 Determination) Cell_Culture Cell Culture Treatment Inhibitor Treatment Cell_Culture->Treatment Treatment->Viability_Assay Western_Blot Western Blot (Target Engagement) Treatment->Western_Blot

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

While a direct comparative analysis of "this compound" is not feasible due to the absence of public data, this guide provides a comprehensive framework for how such an analysis should be conducted. By focusing on key parameters such as inhibitory potency, selectivity, and effects on cellular signaling pathways, and by employing standardized experimental protocols, researchers can rigorously evaluate and compare the performance of novel kinase inhibitors. Should information on this compound become available, a similar approach would be essential to accurately position it within the landscape of existing and emerging kinase-targeted therapies.

References

Validating the Downstream Effects of JH-VIII-49: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK8/19 inhibitor JH-VIII-49 with other alternatives, supported by experimental data. We delve into the downstream effects, present quantitative data in structured tables, detail experimental methodologies, and visualize key signaling pathways.

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. It is a simplified synthetic analog of the natural product Cortistatin A, making it more amenable to large-scale production for research and potential therapeutic development[1]. CDK8 is a key component of the Mediator complex, which regulates the transcription of numerous genes involved in critical cellular processes, including cell cycle progression, differentiation, and oncogenic signaling. Inhibition of CDK8/19 is a promising strategy in cancer therapy, and understanding the specific downstream effects of inhibitors like this compound is crucial for their validation and clinical translation.

Comparative Analysis of CDK8/19 Inhibitors

The efficacy of this compound is benchmarked against other known CDK8/19 inhibitors. The following tables summarize key quantitative data from various studies, focusing on biochemical potency and cellular activity.

Table 1: Biochemical Potency of Selected CDK8/19 Inhibitors
CompoundTarget(s)IC50 (nM)Source
This compound CDK8/CDK198 (CDK19)[1]
Cortistatin ACDK8/CDK1917 (CDK8)[1]
Senexin BCDK8/19-[2][3]
T-474CDK8/CDK191.6 / 1.9[4]
T-418CDK8/CDK1923 / 62[4]
ABM-3249CDK81.4[5]
BI-1347CDK8/19-[6][7]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution. A '-' indicates that a specific IC50 value was not provided in the cited source, although the compound was used as a selective inhibitor.

Table 2: Cellular Activity of CDK8/19 Inhibitors
CompoundCell LineAssayEndpointResultSource
This compound HepG2Western Blotp-STAT1 (S727) InhibitionDose-dependent inhibition[1]
Dehydrocortistatin AHepG2Western Blotp-STAT1 (S727) InhibitionDose-dependent inhibition[1]
Senexin A/BER+ Breast Cancer CellsMicroarray/qRT-PCREstrogen-induced transcriptionSuppression[2][3]
Senexin BER+ Breast Cancer XenograftsTumor GrowthTumor VolumeSuppression of tumor growth[2][3]
T-474 / T-418VCaP (Prostate Cancer)Cell Cycle AnalysisG1/S TransitionPremature G1/S transition[4][8]
Cortistatin AAML cellsGene Expression AnalysisSuper-enhancer-associated genesUpregulation[9]
ABM-3249MV4-11 (AML) XenograftTumor GrowthTumor VolumeComplete remission[5]
BI-1347Melanoma/Breast Cancer XenograftsTumor GrowthSurvivalIncreased survival[7]

Key Downstream Signaling Pathways and Effects

Inhibition of CDK8/19 by this compound and related compounds impacts several critical signaling pathways implicated in cancer.

STAT1 Signaling Pathway

A primary and well-documented downstream effect of CDK8 inhibition is the reduction of STAT1 phosphorylation at serine 727 (S727)[1][4][6]. This phosphorylation event is crucial for the full transcriptional activity of STAT1.

G This compound This compound CDK8_CDK19 CDK8/CDK19 This compound->CDK8_CDK19 Inhibits pSTAT1_S727 p-STAT1 (S727) CDK8_CDK19->pSTAT1_S727 Phosphorylates STAT1 STAT1 Gene_Expression Target Gene Expression pSTAT1_S727->Gene_Expression Regulates

This compound inhibits CDK8/19-mediated STAT1 phosphorylation.
Estrogen Receptor (ER) Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, CDK8 acts as a downstream mediator of ER signaling. Inhibition of CDK8/19 suppresses estrogen-induced gene transcription and cell growth, and can enhance the effects of ER antagonists like fulvestrant[2][3].

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER CDK8_CDK19 CDK8/CDK19 ER->CDK8_CDK19 Recruits RNAPII RNA Polymerase II CDK8_CDK19->RNAPII Phosphorylates Gene_Transcription Estrogen-Responsive Gene Transcription RNAPII->Gene_Transcription Cell_Growth Cell Growth Gene_Transcription->Cell_Growth JH_VIII_49 This compound JH_VIII_49->CDK8_CDK19 Inhibits

CDK8/19 inhibition blocks estrogen-driven transcription.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon these findings. Below are representative protocols for key experiments.

Western Blot for Phospho-STAT1 (S727)

Objective: To determine the effect of this compound on CDK8-mediated phosphorylation of STAT1.

  • Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the impact of CDK8/19 inhibitors on cell cycle progression.

  • Cell Culture and Treatment: Seed VCaP cells and treat with a CDK8/19 inhibitor (e.g., T-474) or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental Workflow: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a CDK8/19 inhibitor in a mouse model.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Cancer Cell Culture B Subcutaneous Injection into Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Daily Dosing (e.g., Oral Gavage) D->E F Tumor Volume Measurement E->F Monitor G Endpoint: Tumor Excision F->G H Immunohistochemistry (e.g., for p-STAT1) G->H

Workflow for assessing in vivo efficacy of CDK8/19 inhibitors.

Conclusion

This compound is a potent and selective CDK8/19 inhibitor with significant potential for cancer research and therapy. Its downstream effects, primarily the inhibition of STAT1 phosphorylation and modulation of oncogenic transcription programs, are consistent with other compounds in its class. The simplified chemical structure of this compound offers a significant advantage for its synthesis and further development. The provided comparative data and experimental protocols serve as a valuable resource for researchers seeking to validate and explore the therapeutic utility of targeting the CDK8/19 axis. Further studies directly comparing the in vivo efficacy and safety profile of this compound with other leading CDK8/19 inhibitors are warranted.

References

Independent Verification of JH-VIII-49's IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the CDK8 inhibitor JH-VIII-49's performance with other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and an alternative compound, Dehydrocortistatin A (DCA). Lower IC50 values are indicative of higher potency.

CompoundTarget KinaseIC50 (nM)
This compound CDK816[1]
CDK198[1][2]
Dehydrocortistatin A (DCA) CDK817[2]

This compound also demonstrates high selectivity. In a screen against 468 kinases at a 10 µM concentration, only four kinases, including CDK8 and CDK19, showed greater than 90% inhibition.[1][2]

Experimental Protocols

The determination of IC50 values is crucial for assessing the potency of an inhibitor. Below are generalized protocols for both biochemical kinase assays and cell-based proliferation assays.

1. Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the IC50 value of an inhibitor against a purified kinase.

  • Materials:

    • Kinase (e.g., CDK8)

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™-labeled kinase inhibitor tracer

    • Test compounds (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

    • Assay buffer

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds to the final desired concentration in the assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).[3]

    • Add the kinase, the Alexa Fluor™-labeled tracer, and the Eu-labeled antibody to the wells of the 384-well plate.

    • Add the diluted test compounds to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative control.[3]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader capable of time-resolved fluorescence. An excitation wavelength of around 340 nm and emission wavelengths of 615 nm (for Alexa Fluor™) and 665 nm (for Europium) are typically used.[3]

    • The data is then used to generate a dose-response curve by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined from the curve using non-linear regression analysis.[3]

2. Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol is for determining the effect of an inhibitor on the proliferation of a cell line.

  • Materials:

    • Adherent cell line (e.g., HepG2)[2]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Culture the cells in a flask until they reach the logarithmic growth phase.

    • Harvest the cells and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL.[4]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate in a CO2 incubator at 37°C until the cells adhere.[4]

    • Prepare serial dilutions of the test compound.

    • Remove the medium from the wells and add fresh medium containing the various concentrations of the test compound. Include a solvent control (DMSO) and a positive control with a known cytotoxic agent.[4]

    • Incubate the plate for a period of 24-72 hours.[4]

    • Following incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

    • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the solvent control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway of CDK8 Inhibition

This compound inhibits Cyclin-Dependent Kinase 8 (CDK8), which is a component of the Mediator complex. One of the known substrates of CDK8 is STAT1 (Signal Transducer and Activator of Transcription 1). By inhibiting CDK8, this compound can prevent the phosphorylation of STAT1 at serine 727 (S727), thereby modulating gene transcription.[1][2][5]

CDK8_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates (Y701) STAT1_dimer STAT1 Dimer STAT1_pS727 pS727-STAT1 STAT1_dimer->STAT1_pS727 Translocates to Nucleus JH_VIII_49 This compound CDK8 CDK8 JH_VIII_49->CDK8 Inhibits CDK8->STAT1_pS727 Phosphorylates (S727) STAT1->STAT1_dimer Dimerizes Gene_Transcription Gene Transcription STAT1_pS727->Gene_Transcription Modulates

Caption: Inhibition of CDK8 by this compound blocks STAT1 S727 phosphorylation.

General Experimental Workflow for IC50 Determination

The process of determining the IC50 value involves several key steps, from preparing the necessary reagents to analyzing the final data.

IC50_Workflow A Compound Preparation (Serial Dilution) B Assay Setup (e.g., Kinase or Cell Plating) A->B C Incubation with Compound B->C D Signal Detection (e.g., Fluorescence, Absorbance) C->D E Data Collection D->E F Data Analysis (Dose-Response Curve) E->F G IC50 Value Determination F->G

Caption: A generalized workflow for determining the IC50 value of a compound.

References

Safety Operating Guide

Proper Disposal Procedures for JH-VIII-49: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance on the proper disposal of JH-VIII-49, a potent and selective CDK8 inhibitor used in research.[1][2] Due to the absence of a specific Safety Data Sheet (SDS), and its nature as a potent, biologically active small molecule, this compound and all associated waste must be handled and disposed of as hazardous chemical waste. These procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Key Physical and Chemical Properties of this compound

A summary of the known quantitative data for this compound is presented below. These properties are important for understanding its handling and disposal requirements.

PropertyValue
Molecular Formula C₃₀H₄₀N₂
Molecular Weight 428.66 g/mol [3]
IC₅₀ for CDK8 16 nM[1][2]
IC₅₀ for CDK19 8 nM[2]
Appearance Solid[2]
Solubility Soluble in DMSO[2][3]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[3]

Disposal Workflow for this compound and Associated Waste

The following diagram illustrates the decision-making process for the proper segregation and disposal of all waste streams generated from the use of this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Disposal Procedures start Start: this compound Experiment waste_streams Identify Waste Streams start->waste_streams solid_waste Solid Waste (Unused this compound, Contaminated PPE, etc.) waste_streams->solid_waste liquid_waste Liquid Waste (Stock solutions, experimental media, rinsate) waste_streams->liquid_waste sharps_waste Contaminated Sharps (Needles, serological pipettes, etc.) waste_streams->sharps_waste glassware Contaminated Glassware waste_streams->glassware solid_disposal Collect in a labeled, sealed hazardous waste container for solids. solid_waste->solid_disposal liquid_disposal Collect in a labeled, sealed, leak-proof hazardous waste container for liquids. Segregate halogenated and non-halogenated solvents. liquid_waste->liquid_disposal sharps_disposal Collect in a designated, puncture-resistant sharps container. sharps_waste->sharps_disposal glassware_disposal Decontaminate via triple rinsing. Dispose of as non-hazardous waste or reuse. glassware->glassware_disposal pickup Arrange for pickup by Environmental Health & Safety (EHS). solid_disposal->pickup liquid_disposal->pickup sharps_disposal->pickup

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Adherence to the following procedural steps is mandatory for the disposal of this compound and any materials that have come into contact with it.

Solid Waste Disposal

This category includes, but is not limited to:

  • Expired or unused solid this compound.

  • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and bench paper.

  • Contaminated weighing boats, plasticware, and pipette tips.

Procedure:

  • Collect all solid waste in a designated, durable, and leak-proof hazardous waste container.

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Biologically Active").

  • Keep the container sealed when not in use.

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Once the container is full, or at regular intervals as required by your institution, arrange for pickup by your Environmental Health & Safety (EHS) department.

Liquid Waste Disposal

This category includes:

  • Stock solutions of this compound (typically in DMSO).

  • Aqueous solutions from experiments containing this compound.

  • Solvent rinsate from the decontamination of glassware (see Experimental Protocols).

Procedure:

  • Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Crucially, segregate waste streams. Do not mix aqueous waste with organic solvent waste. If other solvents are used, maintain separate waste containers for halogenated and non-halogenated solvents.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate concentrations.

  • Keep the container securely capped when not actively adding waste.

  • Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to prevent spills.

  • Arrange for pickup by EHS when the container is full or reaches its designated storage time limit.

Disposal of Contaminated Sharps

This category includes any sharp objects that have come into contact with this compound, such as needles, syringes, and serological pipettes.

Procedure:

  • Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.

  • Do not recap, bend, or break needles.

  • Label the sharps container with "Hazardous Waste" and the identity of the chemical contaminant ("this compound").

  • When the container is three-quarters full, seal it and arrange for disposal through EHS.

Experimental Protocols: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be disposed of as regular laboratory glass or plastic waste. The standard procedure for this is triple rinsing.

Objective: To remove residual this compound from a container to a level that allows for its safe disposal as non-hazardous waste.

Materials:

  • Empty this compound container.

  • A solvent capable of dissolving this compound (e.g., DMSO, followed by a more volatile solvent like acetone or ethanol).

  • Appropriate hazardous liquid waste container.

  • Personal protective equipment (gloves, safety glasses, lab coat).

Protocol:

  • First Rinse: Add a small amount of a suitable solvent (e.g., DMSO) to the empty container, sufficient to wet the entire inner surface. Cap the container securely and agitate it to ensure the solvent contacts all surfaces. Empty the resulting rinsate into the appropriate hazardous liquid waste container.[4]

  • Second Rinse: Repeat the rinsing process with a fresh aliquot of a more volatile solvent like acetone or ethanol to dissolve the initial solvent and any remaining compound. Agitate thoroughly and empty the rinsate into the same hazardous liquid waste container.[4]

  • Third Rinse: Perform a final rinse with the volatile solvent (acetone or ethanol).[4] Agitate and empty the rinsate into the hazardous liquid waste container.

  • Drying and Final Disposal: Allow the container to air dry completely in a well-ventilated area (e.g., a chemical fume hood). Once dry, deface or remove the original label to prevent misidentification.[4] The container can now be disposed of in the appropriate laboratory glass or plastic recycling or waste bin, in accordance with your institution's policies.

References

Personal protective equipment for handling JH-VIII-49

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling JH-VIII-49

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound, a potent and selective CDK8 inhibitor.[1][2] Given that this compound is a novel research compound, specific toxicological data is limited. Therefore, a conservative approach to safety, treating the compound as potentially hazardous, is mandatory.

Risk Assessment and Hazard Identification

As a potent kinase inhibitor, this compound should be handled with caution. While specific toxicity data is unavailable, similar compounds in this class can have biological effects at low concentrations. The primary routes of exposure are inhalation of aerosols, dermal contact, and ingestion.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Change gloves immediately if contaminated.Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Body Protection A fully buttoned lab coat. Consider a disposable gown for procedures with a higher risk of contamination.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a certified chemical fume hood. For procedures outside a fume hood or with a risk of aerosol generation, a risk assessment should be conducted to determine the need for a respirator (e.g., N95 or higher).Minimizes the risk of inhaling aerosolized compound.

Engineering Controls

Control MeasureSpecificationRationale
Ventilation All handling of powdered this compound or solutions should be performed in a certified chemical fume hood.A fume hood provides primary containment and protects the user from inhaling hazardous vapors or powders.
Designated Area Establish a designated area for handling this compound. This area should be clearly marked.Confines the potential for contamination to a specific, controlled space.

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Preparation of Solutions
  • Pre-weighing: If possible, purchase pre-weighed amounts to avoid handling the powder.

  • Weighing: If weighing is necessary, perform this task in a chemical fume hood. Use a balance with a draft shield.

  • Dissolving: Add solvent to the powdered compound slowly to avoid splashing.

Handling and Use
  • Work in a Fume Hood: All manipulations of this compound, both in solid and solution form, must be conducted in a chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment.

  • Good Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste Contaminated gloves, disposable gowns, paper towels, etc., should be collected in a dedicated, labeled hazardous waste bag.
Liquid Waste Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container.
Sharps Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous waste.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed, labeled hazardous waste container.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Prevent entry to the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

Personal Exposure
  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move to fresh air immediately.

    • Seek medical attention.

  • Ingestion:

    • Rinse the mouth with water.

    • Do not induce vomiting.

    • Seek immediate medical attention.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use in Fume Hood Dissolving->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste FinalDisposal Hazardous Waste Disposal SolidWaste->FinalDisposal LiquidWaste->FinalDisposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Emergency Response Decision Tree

G cluster_exposure Personal Exposure Response cluster_spill Spill Response Exposure Exposure Event Occurs RemoveContamination Remove Contaminated Clothing Exposure->RemoveContamination Spill Spill Event Occurs AssessSpill Assess Spill Size Spill->AssessSpill FlushArea Flush Affected Area (15 min) RemoveContamination->FlushArea SeekMedical Seek Medical Attention FlushArea->SeekMedical SmallSpill Small Spill in Hood AssessSpill->SmallSpill Small LargeSpill Large Spill / Outside Hood AssessSpill->LargeSpill Large Cleanup Decontaminate and Collect Waste SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Others and EHS Evacuate->Alert

Caption: Decision tree for responding to personal exposure or spill events involving this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.